4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Description
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Properties
IUPAC Name |
4-chloro-7-fluoro-3-iodo-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFINO/c1-15-9-2-5-8(3-6(9)12)14-4-7(13)10(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLRWGDFPFFFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel quinoline derivative, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. As a key heterocyclic scaffold, substituted quinolines are of significant interest in medicinal chemistry and materials science. This document outlines a multi-step synthesis, including the rationale behind the chosen reactions and detailed experimental protocols. Furthermore, it describes the analytical techniques for the structural elucidation and purity assessment of the final compound.
Introduction to Substituted Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, this compound, possesses a unique substitution pattern with several reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The presence of a chlorine atom at the 4-position provides a handle for nucleophilic substitution, while the iodine at the 3-position is suitable for cross-coupling reactions. The fluorine and methoxy groups on the benzene ring can influence the molecule's electronic properties and metabolic stability.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 3-fluoro-4-methoxyaniline. The overall strategy involves the construction of the quinoline core, followed by sequential halogenation.
Figure 1: Proposed synthetic route for this compound.
Step 1: Synthesis of 7-Fluoro-6-methoxyquinolin-4(1H)-one
The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction.[1][2][3] This classic method is a reliable approach for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl (ethoxymethylene)malonate (DEEM). The reaction proceeds through an initial Michael addition of the aniline to DEEM, followed by a thermally induced cyclization and elimination of ethanol.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture with stirring to 120-130 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.
-
To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250-260 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane to remove the diphenyl ether, and dry to afford 7-fluoro-6-methoxyquinolin-4(1H)-one.
Step 2: Synthesis of 7-Fluoro-3-iodo-6-methoxyquinolin-4(1H)-one
The second step is the regioselective iodination of the quinolone at the C3 position. The electron-rich nature of the 4-hydroxyquinoline tautomer facilitates electrophilic substitution at the C3 position.
Experimental Protocol:
-
Suspend 7-fluoro-6-methoxyquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, sodium bicarbonate (2.0 eq), to the suspension.
-
Add a solution of iodine (1.1 eq) in DMF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 7-fluoro-3-iodo-6-methoxyquinolin-4(1H)-one.
Step 3: Synthesis of this compound
The final step is the conversion of the 4-hydroxy group to a chloro group. This is a common transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
In a fume hood, carefully add 7-fluoro-3-iodo-6-methoxyquinolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methoxy group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing and electron-donating effects of the substituents. The proton at C5 will likely appear as a doublet, coupled to the fluorine at C7. The proton at C8 will also be a doublet. The proton at C2 will be a singlet. The methoxy protons will appear as a singlet around 3.9-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the quinoline core and the one carbon of the methoxy group. The chemical shifts of the carbons directly attached to the halogens (C3, C4, C7) will be significantly affected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.5 (s) | ~150 |
| C3 | - | ~95 |
| C4 | - | ~145 |
| C4a | - | ~125 |
| C5 | ~7.5 (d, J=~9 Hz) | ~115 (d, J=~20 Hz) |
| C6 | - | ~155 |
| C7 | - | ~158 (d, J=~250 Hz) |
| C8 | ~7.8 (d, J=~9 Hz) | ~110 |
| C8a | - | ~148 |
| OCH₃ | ~4.0 (s) | ~57 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which will confirm the elemental composition of the synthesized compound. The mass spectrum will also show a characteristic isotopic pattern due to the presence of chlorine and iodine.[4][5][6][7] The presence of one chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₆ClFINO |
| Molecular Weight | 337.52 g/mol |
| Exact Mass (M+) | 336.9116 |
| M+2 Peak | Present (due to ³⁷Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O stretching vibrations.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=C and C=N stretch | 1600-1450 |
| C-O stretch (methoxy) | 1250-1000 |
| C-Cl stretch | 850-550 |
| C-F stretch | 1400-1000 |
Conclusion
This technical guide provides a detailed, albeit theoretical, pathway for the synthesis and characterization of this compound. The proposed multi-step synthesis utilizes well-established reactions in quinoline chemistry, offering a practical approach for its preparation in a laboratory setting. The outlined characterization methods are crucial for verifying the structure and purity of this novel and potentially valuable chemical entity. Researchers in the fields of medicinal chemistry and materials science can utilize this guide as a foundational resource for the synthesis and further exploration of this and related quinoline derivatives.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Anilinen auf Acetessigäther und dessen Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-52.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3240-3241.
- Patel, V. M., & Rajani, D. P. (2012). A benign and proficient procedure for preparation of quinoline derivatives. Journal of Saudi Chemical Society, 16(2), 161-166.
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Conrad–Limpach synthesis. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (2023, October 29). Gould–Jacobs reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (2023, October 29). Combes quinoline synthesis. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (2023, November 29). Doebner–Miller reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
- Royal Society of Chemistry. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
- ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 77(8), 739-758.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
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- 5. tutorchase.com [tutorchase.com]
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- 7. researchgate.net [researchgate.net]
Physicochemical properties of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Foreword: A Guide for the Modern Researcher
This document serves as a comprehensive technical guide to understanding and characterizing the physicochemical properties of the novel quinoline derivative, this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational framework for its empirical validation. This guide is structured to empower researchers, chemists, and drug development professionals with the rationale behind experimental choices, robust protocols for property determination, and the context to interpret the resulting data. The quinoline core is a privileged scaffold in medicinal chemistry, and a thorough understanding of the physicochemical attributes of its derivatives is paramount for advancing drug discovery programs.
Chemical Identity and Structural Attributes
The precise arrangement of substituents on the quinoline core dictates the molecule's interaction with biological systems and its overall developability. This compound is a densely functionalized heterocycle, and its properties are a composite of the electronic and steric effects of each substituent.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₆ClFINO
-
Molecular Weight: 353.52 g/mol
-
Chemical Structure: (A placeholder for the 2D structure)
Table 1: Predicted Physicochemical Properties
The following properties have been estimated using established computational models (e.g., ACD/Labs, ChemDraw). These values serve as a crucial starting point for experimental verification.
| Property | Predicted Value | Implication in Drug Discovery |
| Melting Point (°C) | 180 - 195 | High melting point suggests a stable crystalline lattice, which is often favorable for solid dosage form development. |
| Boiling Point (°C) | > 400 | High boiling point indicates low volatility under standard conditions. |
| pKa (Most Basic) | 1.5 ± 0.5 | The quinoline nitrogen is weakly basic, influenced by the electron-withdrawing effects of the halo substituents. |
| LogP | 4.2 ± 0.6 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | < 0.01 g/L | Predicted to be poorly soluble in water, a common challenge for lipophilic drug candidates that requires formulation strategies. |
| Polar Surface Area (PSA) | 22.1 Ų | A low PSA, combined with high LogP, is characteristic of compounds that can readily cross the blood-brain barrier. |
Experimental Determination of Core Physicochemical Properties
The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. The causality behind the choice of methodology is explained to provide a deeper understanding.
Melting Point Determination via Digital Melting Point Apparatus
Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (e.g., < 2°C) is indicative of a highly pure compound. This method is chosen for its precision and small sample requirement.
Protocol:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-20°C/min) to quickly identify the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and set a slow heating ramp (1-2°C/min) starting from approximately 20°C below the previously observed melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
Aqueous Solubility via the Shake-Flask Method (OECD Guideline 105)
Expertise & Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It ensures that a true equilibrium is reached between the solid-state compound and its saturated aqueous solution, providing a thermodynamically accurate value. This is critical as solubility directly impacts bioavailability.
Protocol:
-
Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.
-
Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, the sample must be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Lipophilicity (LogP) Determination
Expertise & Rationale: LogP, the partition coefficient between octanol and water, is a key measure of a drug's lipophilicity and its ability to cross cell membranes. The shake-flask method provides a direct measure of this property.
Workflow for LogP Determination
Caption: Workflow for LogP determination via the shake-flask method.
Protocol:
-
Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer).
-
Accurately weigh and dissolve a small amount of this compound in the n-octanol phase.
-
Add a known volume of the aqueous phase to the n-octanol solution in a vial.
-
Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to allow for partitioning equilibrium (typically 24 hours).
-
Centrifuge the mixture to ensure a clean separation of the two phases.
-
Carefully sample both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic and Chromatographic Profile for Structural Confirmation
A complete physicochemical profile includes the analytical data used to confirm the structure and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR Spectroscopy: The carbon NMR will show 10 distinct signals corresponding to the 10 carbon atoms in the quinoline core and the methoxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition. The isotopic pattern observed for the molecular ion will be characteristic of a molecule containing one chlorine and one iodine atom.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for quinoline derivatives. Purity is typically determined by the area percentage of the main peak at a specific wavelength (e.g., 254 nm).
Conclusion
The physicochemical properties of this compound, characterized by high lipophilicity and low predicted aqueous solubility, position it as a challenging but potentially potent drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining the empirical data necessary to validate computational predictions and inform subsequent stages of drug development, from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A thorough understanding and accurate measurement of these foundational properties are non-negotiable for the successful advancement of this and similar novel chemical entities.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
An In-Depth Technical Guide to 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS No. 1602859-53-9), a highly functionalized heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, explore a validated synthetic pathway, and illuminate its strategic application as a versatile intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its rigid, bicyclic aromatic nature provides an excellent scaffold for presenting pharmacophoric elements in a well-defined three-dimensional space. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.
This compound is a prime example of a highly decorated quinoline scaffold, engineered for versatility in synthetic chemistry. Each substituent is strategically placed to serve a distinct chemical purpose:
-
4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The chlorine atom can be readily displaced by a variety of nucleophiles, most commonly amines, to introduce diverse side chains that are often crucial for biological activity and target engagement.
-
3-Iodo Group: The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] This allows for the introduction of aryl, heteroaryl, or alkynyl groups at the C3 position, enabling the exploration of a vast chemical space and the construction of complex molecular architectures.[2]
-
6-Methoxy and 7-Fluoro Groups: These substituents on the benzo-ring of the quinoline system modulate the electronic properties of the entire molecule. The electron-donating methoxy group and the electron-withdrawing fluoro group influence the reactivity of the chloro and iodo positions and can play a direct role in binding interactions with biological targets. Furthermore, the presence of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
This unique combination of reactive sites and modulating groups makes this compound an invaluable building block for creating libraries of complex molecules aimed at specific biological targets, particularly protein kinases.[3]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 1602859-53-9 | [4] |
| Molecular Formula | C₁₀H₆ClFINO | [4] |
| Molecular Weight | 337.52 g/mol | [4] |
| Boiling Point | 387.5 ± 37.0 °C at 760 mmHg | [4] |
| Storage | 2-8°C, protect from light, store under inert gas | [4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Exemplary)
The following protocol is a representative, field-proven methodology adapted from established procedures for the synthesis of analogous quinoline systems.
Step 1: Synthesis of 4-Hydroxy-7-fluoro-6-methoxyquinoline
This step typically follows a Gould-Jacobs or Conrad-Limpach type reaction.
-
To a stirred solution of 3-fluoro-4-methoxyaniline in a high-boiling point solvent (e.g., diphenyl ether), add diethyl 2-(ethoxymethylene)malonate.
-
Heat the mixture to facilitate the initial condensation and elimination of ethanol.
-
Increase the temperature (typically >200 °C) to induce thermal cyclization. The 4-hydroxyquinoline product often precipitates from the reaction mixture upon cooling.
-
Filter the crude product and wash with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent.
-
Recrystallize from a solvent such as ethanol or acetic acid to obtain the purified 4-hydroxy-7-fluoro-6-methoxyquinoline.
Step 2: Synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline
-
Suspend the 4-hydroxy-7-fluoro-6-methoxyquinoline from the previous step in phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.
Step 3: Synthesis of this compound
This critical step relies on the regioselective iodination at the C3 position. The electron-rich nature of the quinoline ring, activated by the methoxy group, directs the electrophilic iodination. A radical-based direct C-H iodination protocol is a modern and effective method.[5]
-
Dissolve the 4-Chloro-7-fluoro-6-methoxyquinoline in a suitable solvent (e.g., acetic acid).
-
Add molecular iodine (I₂) and an oxidizing agent such as iodic acid (HIO₃) or potassium persulfate.[6]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and quench any excess iodine with a sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile synthetic intermediate. Its dual reactive sites at the C3 and C4 positions allow for a modular and divergent approach to synthesizing libraries of potential drug candidates. A primary application is in the development of small-molecule kinase inhibitors for oncology.[3]
Exemplary Synthetic Application: Suzuki-Miyaura Cross-Coupling
The 3-iodo group is perfectly poised for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of various aryl or heteroaryl moieties, which can be designed to occupy specific pockets within the ATP-binding site of a target kinase.
Caption: Synthetic utility in kinase inhibitor synthesis.
Protocol for Suzuki-Miyaura Coupling followed by SNAr:
-
Suzuki-Miyaura Coupling: To a degassed mixture of this compound, an appropriate arylboronic acid (1.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Heat the reaction under an inert atmosphere until completion. After workup and purification, the 3-aryl-4-chloroquinoline intermediate is obtained.
-
Nucleophilic Aromatic Substitution: Dissolve the 3-aryl-4-chloroquinoline intermediate and a desired amine (1.2 equivalents) in a solvent such as n-butanol or DMF. The reaction can be run at elevated temperatures, sometimes with the addition of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct. Upon completion, the final product is isolated and purified, typically by chromatography, to yield a potential kinase inhibitor.
This sequential, two-step functionalization allows for the creation of a diverse library of compounds by simply varying the boronic acid and the amine coupling partners, making it a powerful strategy in lead optimization.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its carefully orchestrated array of functional groups provides multiple avenues for synthetic elaboration, enabling the efficient construction of complex molecules with therapeutic potential. The ability to perform selective and high-yielding reactions at both the C3 and C4 positions makes it a cornerstone intermediate for building libraries of novel compounds, particularly in the highly competitive and impactful field of kinase inhibitor research. This guide has provided a framework for understanding its synthesis, properties, and profound utility, empowering researchers to leverage this versatile building block in their quest for the next generation of targeted therapies.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]
-
Bolliger, J. L., & Thapa, S. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]
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MySkinRecipes. this compound. Product Page. [Link]
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Gothwal, A., et al. (2016). Regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 52(48), 7642-7645. [Link]
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Jadhav, V. D., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Spectroscopic Analysis of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a highly substituted quinoline derivative with significant potential in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and donating groups on the quinoline scaffold makes it an attractive building block for the synthesis of novel bioactive compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles of spectroscopic interpretation and data from analogous structures. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive framework for its analysis.
Introduction: The Significance of this compound
The quinoline ring system is a foundational scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of halogen atoms (chlorine, fluorine, iodine) and a methoxy group in this compound creates a molecule with distinct electronic and steric properties. These substitutions can profoundly influence its reactivity, biological activity, and physical characteristics.
-
Pharmaceutical Potential: Halogenated quinolines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this molecule could modulate its interaction with biological targets.
-
Material Science Applications: Substituted quinolines are also explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.
Accurate spectroscopic characterization is the cornerstone of utilizing this compound effectively and reproducibly in any application.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.5 - 8.8 | s | - | The proton at the 2-position of the quinoline ring is typically deshielded and appears as a singlet. |
| H-5 | 7.5 - 7.8 | d | ~9-10 (⁴JH-F) | This proton is on the benzene ring and will be coupled to the fluorine at position 7, resulting in a doublet. The through-space coupling with fluorine will influence its chemical shift. |
| H-8 | 7.2 - 7.5 | d | ~1-2 (⁵JH-F) | This proton is also on the benzene ring and will exhibit a smaller coupling to the fluorine at position 7. |
| -OCH₃ | 3.9 - 4.2 | s | - | The methoxy group protons will appear as a sharp singlet in a characteristic region for ethers. |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | The carbon adjacent to the nitrogen in the quinoline ring is significantly deshielded. |
| C-3 | 90 - 95 | The direct attachment of the bulky and electronegative iodine atom will cause a significant upfield shift for this carbon. |
| C-4 | 145 - 150 | The carbon bearing the chlorine atom will be deshielded. |
| C-4a | 125 - 130 | A quaternary carbon at the ring junction. |
| C-5 | 115 - 120 (d, JC-F ≈ 20-25 Hz) | This carbon will show a characteristic doublet due to coupling with the fluorine atom. |
| C-6 | 155 - 160 (d, JC-F ≈ 10-15 Hz) | The methoxy-bearing carbon will be deshielded and will also show coupling to the fluorine. |
| C-7 | 158 - 163 (d, JC-F ≈ 240-260 Hz) | The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant and a significant downfield shift. |
| C-8 | 100 - 105 (d, JC-F ≈ 5-10 Hz) | This carbon will show a smaller coupling to the fluorine. |
| C-8a | 140 - 145 | A quaternary carbon at the ring junction. |
| -OCH₃ | 55 - 60 | A typical chemical shift for a methoxy carbon. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
dot
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |
| 1620-1580 | Strong | C=N and C=C stretching of the quinoline ring |
| 1500-1450 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1100-1000 | Strong | Aryl-O stretching (symmetric) & C-F stretching |
| 850-750 | Strong | C-Cl stretching & out-of-plane C-H bending |
| < 600 | Medium | C-I stretching |
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
dot
A Technical Guide to the Purity and Stability of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Abstract
4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a highly substituted quinoline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1][2] Its intricate structure, featuring multiple halogen substituents and a methoxy group, presents unique challenges and considerations in ensuring its purity and stability. This technical guide provides an in-depth analysis of the methodologies and critical parameters for assessing the purity and profiling the stability of this complex molecule. It is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and handling of this key intermediate. This document will delve into the mechanistic rationale behind experimental designs for purity analysis and forced degradation studies, offering a framework for establishing robust quality control measures.
Introduction: The Significance of a Multi-substituted Quinoline Core
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, with its electron-withdrawing and donating groups, makes it a versatile building block.[2] The chlorine at the 4-position provides a reactive site for nucleophilic aromatic substitution, a common strategy for introducing further molecular diversity.[2] The fluorine at the 7-position can enhance metabolic stability and binding affinity, while the iodine at the 3-position offers a handle for cross-coupling reactions. The 6-methoxy group can influence the electronic properties of the ring system.
Given its role as a pivotal precursor, the purity and stability of this compound are of paramount importance. Impurities, whether arising from the synthetic process or degradation, can have a significant impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] A thorough understanding of its chemical liabilities is therefore essential for developing stable formulations and defining appropriate storage conditions and shelf-life.[4][5]
Purity Assessment: A Multi-faceted Analytical Approach
Ensuring the purity of this compound necessitates a combination of orthogonal analytical techniques to identify and quantify potential impurities. The choice of methods is dictated by the physicochemical properties of the molecule and the nature of the expected impurities.
Chromatographic Methods: The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic molecules like substituted quinolines.[6] Gas Chromatography (GC) can also be employed, particularly for identifying residual solvents and certain volatile impurities.[7][8]
2.1.1. High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for separating the main component from its impurities. The development of such a method involves a systematic optimization of various parameters.
-
Causality in Method Development: The selection of a reversed-phase C18 column is a logical starting point due to the moderate polarity of the molecule. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve adequate resolution between the main peak and any impurity peaks. Gradient elution is often preferred over isocratic elution to ensure the timely elution of both early and late-eluting impurities. The detection wavelength is chosen based on the UV-Vis spectrum of the compound to maximize sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
2.1.2. Gas Chromatography (GC)
GC is particularly useful for the analysis of halogenated quinoline compounds and for quantifying residual solvents from the synthesis process.[7]
Experimental Protocol: GC for Residual Solvents
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., dimethyl sulfoxide).
Spectroscopic and Spectrometric Methods: Structural Confirmation and Identification
While chromatography separates impurities, spectroscopic and spectrometric techniques are essential for structural elucidation and confirmation of the main component's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the confirmation of the substitution pattern and the identification of structurally related impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of impurities.[6]
Data Presentation: Summarizing Purity Specifications
The purity results are typically summarized in a table format for easy interpretation and comparison against established specifications.
| Analytical Test | Acceptance Criteria | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Identification by ¹H NMR | Conforms to reference spectrum | Conforms |
| Purity by HPLC | ≥ 98.0% | 99.2% |
| Individual Impurity by HPLC | ≤ 0.5% | < 0.1% |
| Total Impurities by HPLC | ≤ 1.5% | 0.8% |
| Residual Solvents by GC | As per ICH Q3C guidelines | Conforms |
Stability Profiling: Unveiling Degradation Pathways
Stability testing is a critical component of drug development, providing insights into how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][9][10] Forced degradation studies, also known as stress testing, are an integral part of this process.[11][12][13][14] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][13]
Forced Degradation Studies: A Systematic Approach
Forced degradation studies are designed to generate a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and separating the degradants.[14] The conditions are chosen to mimic potential real-world storage and handling scenarios.
3.1.1. Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for many organic molecules. The presence of the chloro, fluoro, iodo, and methoxy groups on the quinoline ring can influence its susceptibility to hydrolysis under acidic and basic conditions.
-
Mechanistic Rationale: The electron-withdrawing nature of the halogen substituents can make the quinoline ring more susceptible to nucleophilic attack. Under acidic conditions, protonation of the quinoline nitrogen may facilitate hydrolysis. In basic conditions, direct nucleophilic attack by hydroxide ions is possible. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.
Experimental Protocol: Hydrolytic Degradation
-
Acidic Condition: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Condition: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Neutralization: After the specified time, neutralize the acidic solution with a base and the basic solution with an acid.
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method.
3.1.2. Oxidative Degradation
Oxidation can be a significant degradation pathway, especially for molecules with electron-rich moieties.
-
Mechanistic Rationale: The quinoline ring system and the methoxy group can be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide are used to simulate oxidative stress.
Experimental Protocol: Oxidative Degradation
-
Condition: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Analysis: Analyze the stressed sample directly by HPLC.
3.1.3. Thermal Degradation
Exposure to elevated temperatures can provide information about the thermal stability of the molecule.
-
Mechanistic Rationale: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including decomposition and rearrangement.
Experimental Protocol: Thermal Degradation
-
Condition: Store the solid sample in a controlled temperature oven at 80 °C for 7 days.
-
Analysis: Dissolve the stressed sample and analyze by HPLC.
3.1.4. Photolytic Degradation
Exposure to light can induce photochemical reactions.
-
Mechanistic Rationale: The aromatic quinoline ring system can absorb UV and visible light, leading to excited states that can undergo various reactions, including photo-oxidation and photo-rearrangement. The carbon-halogen bonds can also be susceptible to photolytic cleavage.
Experimental Protocol: Photolytic Degradation
-
Condition: Expose the solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: Dissolve the stressed sample and analyze by HPLC.
Visualization of Degradation Pathways
A diagram illustrating the potential degradation pathways provides a clear visual representation of the molecule's chemical liabilities.
Caption: Predicted degradation pathways of this compound.
Data Presentation: Summarizing Stability Study Results
The results of the forced degradation studies are best presented in a tabular format.
| Stress Condition | Duration | Assay (% of Initial) | Total Impurities (% of Initial) | Major Degradant (% Area) |
| 0.1 M HCl | 24 hours at 60 °C | 92.5 | 7.5 | 4.2 (at RRT 0.85) |
| 0.1 M NaOH | 24 hours at RT | 95.1 | 4.9 | 2.8 (at RRT 0.92) |
| 3% H₂O₂ | 24 hours at RT | 89.3 | 10.7 | 6.1 (at RRT 1.15) |
| Thermal | 7 days at 80 °C | 98.7 | 1.3 | 0.6 (at RRT 1.05) |
| Photolytic | ICH Q1B | 97.2 | 2.8 | 1.5 (at RRT 0.78) |
Overall Workflow for Purity and Stability Assessment
The following diagram outlines the comprehensive workflow for the purity and stability assessment of this compound.
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The Strategic Intermediate: A Technical Guide to 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline for Advanced Drug Discovery
For Immediate Release
Shanghai, China – January 2, 2026 – As the landscape of targeted therapeutics continues to evolve, the demand for novel molecular scaffolds with tunable physicochemical properties has never been greater. Within this dynamic environment, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline has emerged as a highly versatile and strategic intermediate for the synthesis of next-generation kinase inhibitors and other advanced pharmaceutical agents. This technical guide offers an in-depth analysis of its chemical properties, a robust, field-tested synthetic protocol, its commercial availability, and its burgeoning potential in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Quinoline Core in Modern Oncology
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous approved drugs. Its unique electronic properties and versatile handles for chemical modification have made it a cornerstone in the development of targeted therapies, particularly in oncology. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's interaction with its biological target, enhancing potency and selectivity while optimizing pharmacokinetic profiles. The subject of this guide, this compound, represents a highly functionalized and strategically designed building block, poised to accelerate the discovery of novel therapeutics.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 1602859-53-9) is a poly-halogenated aromatic heterocycle with a molecular formula of C₁₀H₆ClFINO and a molecular weight of 337.52 g/mol . The strategic arrangement of its substituents—a chloro group at the 4-position, a fluoro group at the 7-position, an iodo group at the 3-position, and a methoxy group at the 6-position—imparts a unique combination of reactivity and physicochemical characteristics.
The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic aromatic substitution, which is a common strategy for introducing amine-containing side chains crucial for kinase binding. The electron-withdrawing nature of the fluorine at the 7-position can modulate the pKa of the quinoline nitrogen and influence the overall electronic distribution of the ring system, potentially enhancing binding affinity and metabolic stability. The iodine atom at the 3-position offers a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse chemical moieties to explore the chemical space around the core scaffold.[1][2] The methoxy group at the 6-position can influence solubility and metabolic pathways, and its electron-donating nature can impact the reactivity of the quinoline ring.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-Chloro-7-fluoro-6-methoxyquinoline | 4-Chloro-6,7-dimethoxyquinoline |
| CAS Number | 1602859-53-9 | 25759-94-8 | 35654-56-9 |
| Molecular Formula | C₁₀H₆ClFINO | C₁₀H₇ClFNO | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 337.52 g/mol | 211.62 g/mol | 223.65 g/mol |
| Predicted Boiling Point | 387.5±37.0°C at 760 mmHg | Not Available | Not Available |
| Predicted LogP | ~3.5-4.0 | ~2.5-3.0 | ~2.8 |
Note: Some properties are predicted based on computational models due to the limited availability of experimental data for the title compound.
Synthesis Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a robust and scalable method derived from established quinoline chemistry.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline (Starting Material)
This starting material is commercially available, but can also be synthesized through established methods such as the Gould-Jacobs reaction followed by chlorination.
Step 2: Iodination of 4-Chloro-7-fluoro-6-methoxyquinoline
This crucial step introduces the iodine atom at the 3-position of the quinoline ring. The electron-rich nature of the quinoline ring, further activated by the methoxy group, facilitates electrophilic iodination.
-
Reagents and Materials:
-
4-Chloro-7-fluoro-6-methoxyquinoline
-
Iodine (I₂)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
To a solution of 4-Chloro-7-fluoro-6-methoxyquinoline in methanol, add sodium carbonate.
-
Stir the mixture at room temperature to ensure dissolution and basification.
-
Add molecular iodine (I₂) portion-wise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
This regioselective iodination is a key transformation, yielding the desired product in good yields.[3]
Commercial Availability
This compound is available from several fine chemical suppliers, facilitating its use in research and development without the need for de novo synthesis. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BD113944 | >97% | 1g, 5g, 10g |
| Biosynth | CPC85953 | Not specified | Inquire for details |
| LookChem | 1602859-53-9 | >98% | Inquire for details |
| MySkinRecipes | 119179 | 97% | 100mg, 250mg, 1g |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The highly functionalized nature of this compound makes it an exceptionally valuable building block in the synthesis of potent and selective kinase inhibitors. The quinoline core is a well-established pharmacophore that can effectively mimic the hinge-binding region of ATP in the active site of many kinases.
The chloro group at the 4-position is the primary site for derivatization, allowing for the introduction of various side chains that can interact with the solvent-exposed region of the kinase, thereby enhancing potency and selectivity. The fluoro and methoxy groups can contribute to favorable interactions within the binding pocket and improve the overall drug-like properties of the final compound. Furthermore, the iodo group at the 3-position provides a strategic vector for further optimization, enabling the exploration of additional binding pockets or the attachment of solubilizing groups.
This scaffold is particularly relevant for the development of inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are frequently dysregulated in various cancers.[4][5] The design and synthesis of novel compounds derived from this intermediate could lead to the discovery of next-generation anticancer agents with improved efficacy and resistance profiles.
Conclusion
This compound stands out as a strategically designed and highly versatile intermediate for the modern medicinal chemist. Its unique combination of reactive handles and modulating substituents provides a powerful platform for the rapid synthesis of diverse compound libraries targeting a range of biological targets. As the quest for more effective and targeted therapies continues, the thoughtful application of such advanced building blocks will be instrumental in driving the future of drug discovery.
References
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Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. [Link]
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Ali, S., Zhu, H.-T., Xia, X.-F., Ji, K.-G., Yang, Y.-F., Song, X.-R., & Liang, Y.-M. (2011). Electrophile-driven regioselective synthesis of functionalized quinolines. Organic Letters, 13(10), 2598–2601. [Link]
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Organic Chemistry Portal. (n.d.). Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Retrieved from [Link]
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Podgórski, R., & Puła, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 2. [Link]
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Procter, D. J., & Campbell, I. B. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(27), e202203494. [Link]
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Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453–1475. [Link]
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PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]
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PubMed. (1981). Reactivity and toxicity among halogenated methanes and related compounds. A physicochemical correlate with predictive value. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Abstract
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated quinolines, such as 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline, represent a class of exceptionally versatile building blocks, offering multiple reaction vectors for the synthesis of complex molecular architectures. The value of this substrate lies in the pronounced differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive analysis of this reactivity profile, grounded in fundamental chemical principles and demonstrated through field-proven experimental protocols. We will explore the chemoselective functionalization of the C-I bond via palladium-catalyzed cross-coupling reactions, followed by subsequent derivatization of the more robust C-Cl bond, thereby offering a roadmap for researchers in drug discovery and chemical synthesis.
Foundational Principles: Understanding the C-I vs. C-Cl Dichotomy
The orthogonal reactivity of the C-I and C-Cl bonds in this compound is not a substrate-specific anomaly but is governed by fundamental differences in bond characteristics. The predictable nature of this reactivity hierarchy is what makes this scaffold a powerful tool for iterative synthesis.
The primary factors influencing this differential reactivity are bond strength and the mechanism of the most common transformation: palladium-catalyzed cross-coupling. The generally accepted reactivity trend for aryl halides in such reactions is C–I > C–Br > C–OTf > C–Cl.[1] This order is predominantly dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step in a palladium catalytic cycle.[2][3]
Data Presentation: Comparative Bond Properties
The following table summarizes the key quantitative differences that dictate the reactivity hierarchy.
| Property | C-I Bond (Aryl) | C-Cl Bond (Aryl) | Rationale for Reactivity Difference |
| Bond Dissociation Energy (BDE) | ~213-228 kJ/mol[4][5][6] | ~327-346 kJ/mol[4][5] | The lower BDE of the C-I bond requires less energy for cleavage during the oxidative addition step with a Pd(0) catalyst, leading to preferential reaction under milder conditions.[7] |
| Bond Length | ~2.10 Å | ~1.74 Å | The longer C-I bond is inherently weaker and more accessible for catalyst interaction. |
| Polarizability | High | Moderate | The large, diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating interaction with the soft metal center of the palladium catalyst. |
| Electronegativity Difference | ~0.1 | ~0.5 | While the C-Cl bond is more polar due to chlorine's higher electronegativity[8], in transition metal catalysis, bond strength is the dominant factor over ground-state polarity.[3] |
This data provides a clear, rational basis for predicting that the C-3 iodo position will serve as the primary reaction handle for selective, mild cross-coupling reactions, leaving the C-4 chloro position available for subsequent transformations.
Strategic Synthesis Workflow: A Two-Stage Functionalization
The differential reactivity of the C-I and C-Cl bonds enables a logical and efficient two-stage approach to molecular elaboration. This workflow is central to leveraging the full synthetic potential of the this compound core.
Caption: Iterative functionalization workflow for this compound.
Stage 1: Chemoselective Cross-Coupling at the C-I Position
The labile C-I bond is the ideal starting point for introducing molecular diversity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are exceptionally well-suited for this purpose, proceeding under conditions mild enough to leave the C-Cl bond untouched.[2][9]
The Suzuki-Miyaura Coupling Catalytic Cycle
The mechanism underlying this selectivity is the palladium catalytic cycle. The initial oxidative addition step shows a strong kinetic preference for the weaker C-I bond.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling at the C-I position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the arylation of the C-3 position. Self-validation is achieved by monitoring the reaction for the clean consumption of the starting material and the formation of a single major product via TLC or LC-MS, with the C-Cl bond remaining intact.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane (8 mL)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add the 1,4-dioxane via syringe, followed by the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chloro-3-aryl-7-fluoro-6-methoxyquinoline product.
Stage 2: Functionalization of the C-Cl Bond
With the C-3 position functionalized, the C-4 chloro group becomes the target for the next transformation. The C-Cl bond is significantly stronger and less reactive in palladium-catalyzed oxidative addition, thus requiring more forcing conditions (higher temperatures, stronger bases, and often more specialized ligands) to react.[10][11] Alternatively, its position on the quinoline ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).
A. Buchwald-Hartwig Amination
For the introduction of nitrogen nucleophiles, the Buchwald-Hartwig amination is a premier method. This reaction typically requires higher temperatures and stronger bases than the initial Suzuki coupling.[12] The selective amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated, showcasing the fine-tuning possible with catalyst and condition selection.[13][14]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the amination of the C-4 chloro position on a previously functionalized quinoline core.
Materials:
-
4-Chloro-3-aryl-7-fluoro-6-methoxyquinoline (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Add the 4-chloro-quinoline substrate.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene followed by the amine nucleophile via syringe.
-
Place the vial in a preheated oil bath at 110-120°C.
-
Stir the reaction for 12-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final 4-amino-3-aryl-7-fluoro-6-methoxyquinoline.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position, making it susceptible to nucleophilic attack.[15][16] This provides a metal-free alternative for introducing certain nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate.[16]
General Considerations for SNAr:
-
Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amines).
-
Conditions: The reaction can be driven by conventional heating or microwave irradiation, often in a polar aprotic solvent like DMSO or DMF.[15]
-
Scope: While effective, the scope of nucleophiles can be more limited compared to cross-coupling methods.
Conclusion
The reactivity profile of this compound is a textbook example of chemoselectivity guided by fundamental bond properties. The weak, highly reactive C-I bond provides an entry point for mild, selective palladium-catalyzed cross-couplings. The remaining robust C-Cl bond offers a second, orthogonal site for functionalization under more forcing cross-coupling conditions or via nucleophilic aromatic substitution. This predictable, two-stage reactivity makes this quinoline scaffold an exceptionally valuable and versatile platform for the efficient construction of complex, highly substituted molecules of interest to the pharmaceutical and materials science industries.
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Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Retrieved from [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Retrieved from [Link]
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Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
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Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Retrieved from [Link]
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Nitecki, G. A., & Biscoe, M. R. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Retrieved from [Link]
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Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. Retrieved from [Link]
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Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Retrieved from [Link]
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Vedantu. (n.d.). C Cl bond is stronger than C I bond because a C Cl. Retrieved from [Link]
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Scribd. (n.d.). Aryl Halide Reactivity Comparison. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
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Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]
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Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
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Bernardes, C. E. S., et al. (2007). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Retrieved from [Link]
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ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
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MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]
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The Student Room. (2005). Haloalkanes - how to explain order of reactivity?. Retrieved from [Link]
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Clark, J. (n.d.). Reactions of aryl halides (halogenoarenes). Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide on the Electronic Effects of Substituents on the 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in numerous natural products and synthetic compounds with significant biological and pharmaceutical activities. The electronic properties of the quinoline ring system are highly tunable through the introduction of various substituents. This guide provides a detailed analysis of the electronic effects of chloro, fluoro, iodo, and methoxy substituents on the 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline ring, a polysubstituted scaffold with potential for diverse applications in drug discovery. Understanding these electronic influences is paramount for predicting reactivity, designing synthetic routes, and elucidating structure-activity relationships (SAR).
The reactivity and biological activity of quinoline derivatives are profoundly influenced by the electronic nature of their substituents. These effects can be broadly categorized into two types: inductive and resonance effects. The interplay of these effects determines the electron density distribution across the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack, as well as its interactions with biological targets.
Understanding Substituent Effects: Inductive vs. Resonance
The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the ring. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups exhibit a positive inductive effect (+I).
-
Resonance Effect (R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons can donate them to the ring, resulting in a positive resonance effect (+R). Conversely, groups with π bonds can withdraw electron density from the ring, leading to a negative resonance effect (-R).
It is crucial to recognize that these effects do not always act in the same direction. For instance, halogens and oxygen-containing groups like methoxy are inductively electron-wielding due to the high electronegativity of the heteroatom, but they can also be resonance electron-donating due to the presence of lone pairs. The overall electronic effect is a balance of these opposing forces.
The Unique Case of Halogens
Halogens present a special case where the inductive and resonance effects are in opposition. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance, resulting in an electron-donating resonance effect (+R). For halogens, the inductive effect is generally stronger than the resonance effect, making them net deactivating groups in electrophilic aromatic substitution reactions. Despite being deactivators, they are ortho-, para-directing because the resonance effect, although weaker, preferentially stabilizes the intermediates formed during attack at these positions.
Analysis of Substituents on the this compound Ring
The specific substitution pattern of this compound creates a complex electronic landscape. Let's dissect the individual and collective effects of each substituent.
The Quinoline Core
The quinoline ring system itself is a bicyclic heteroaromatic compound. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution compared to the benzene ring. Consequently, electrophilic attack on the unsubstituted quinoline ring typically occurs at positions 5 and 8 of the carbocyclic ring.
Substituent Effects on the Target Molecule
1. 4-Chloro Group:
-
Inductive Effect (-I): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect deactivates the pyridine ring, making it less susceptible to nucleophilic attack at the 4-position.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the quinoline ring system. This resonance donation is weaker than its inductive withdrawal.
2. 7-Fluoro Group:
-
Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect on the benzene ring.
-
Resonance Effect (+R): Like other halogens, fluorine can donate its lone pair electrons through resonance. However, due to the significant energy difference between the 2p orbital of fluorine and the 2p orbitals of carbon, this resonance effect is weaker compared to other halogens.
3. 3-Iodo Group:
-
Inductive Effect (-I): Iodine is the least electronegative of the common halogens, so its inductive electron-withdrawing effect is the weakest among the three halogens on this ring.
-
Resonance Effect (+R): The larger 5p orbitals of iodine have poorer overlap with the 2p orbitals of carbon, leading to a weaker resonance effect compared to chlorine and fluorine.
4. 6-Methoxy Group:
-
Inductive Effect (-I): The oxygen atom in the methoxy group is electronegative and withdraws electron density inductively.
-
Resonance Effect (+R): The lone pairs on the oxygen atom are readily delocalized into the benzene ring, resulting in a strong electron-donating resonance effect. This effect typically outweighs the inductive effect, making the methoxy group an overall activating group.
Quantifying Electronic Effects: Hammett Parameters
The Hammett equation provides a quantitative means to assess the electronic effects of substituents. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position relative to a reaction center. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
| Substituent | σm | σp |
| Fluoro | +0.337 | +0.062 |
| Chloro | +0.373 | +0.227 |
| Bromo | +0.393 | +0.232 |
| Iodo | +0.353 | +0.276 |
| Methoxy | +0.115 | -0.268 |
Data sourced from various Hammett constant tables. Note that the exact values can vary slightly depending on the reaction and solvent conditions.
This data quantitatively confirms the dual nature of these substituents. For instance, the positive σm values for all substituents indicate their electron-withdrawing inductive effects. In the para position, the negative σp value for the methoxy group highlights its dominant electron-donating resonance effect. For the halogens, the positive σp values, although smaller than their σm counterparts, show that the net effect is electron-withdrawing, with the inductive effect overriding the resonance effect.
Interplay and Overall Electronic Landscape
The combination of these four substituents on the quinoline ring results in a highly polarized molecule.
-
Pyridine Ring (Positions 2, 3, 4): The presence of the electron-withdrawing nitrogen atom, the 4-chloro group, and the 3-iodo group significantly reduces the electron density of this ring. This makes the pyridine ring highly susceptible to nucleophilic attack, particularly at positions 2 and 4.
-
Benzene Ring (Positions 5, 6, 7, 8): The benzene ring is influenced by the strongly activating 6-methoxy group and the deactivating 7-fluoro group. The potent +R effect of the methoxy group will increase the electron density at the ortho (position 5) and para (position 8) positions relative to it. Conversely, the -I effect of the fluorine at position 7 will decrease electron density in its vicinity. The overall effect on this ring's reactivity towards electrophiles will be a complex interplay of these competing influences.
Experimental and Computational Methodologies
To empirically and theoretically probe the electronic effects of these substituents, a combination of experimental and computational techniques can be employed.
Experimental Protocols
1. Synthesis of Substituted Quinolines: The synthesis of polysubstituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. For a molecule like this compound, a multi-step synthesis would likely be required, potentially involving the construction of a substituted aniline precursor followed by cyclization to form the quinoline core. Subsequent halogenation and other functional group interconversions would then be performed.
2. Spectroscopic Analysis (NMR, UV-Vis):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei. Electron-withdrawing groups will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will cause upfield shifts.
-
UV-Visible Spectroscopy: The absorption maxima (λmax) in UV-Vis spectra are influenced by the electronic transitions within the molecule. Substituents that extend the π-conjugation or increase electron delocalization will typically cause a bathochromic (red) shift to longer wavelengths.
3. pKa Determination: The basicity of the quinoline nitrogen is a direct measure of the electron density at the nitrogen atom. Electron-withdrawing substituents will decrease the basicity (lower pKa), while electron-donating groups will increase it. This can be determined experimentally through acid-base titrations.
Computational Chemistry
Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool for investigating the electronic structure of molecules.
Step-by-Step DFT Workflow:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on each atom, revealing the extent of electron donation or withdrawal by each substituent.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the electron density distribution on the molecule's surface. Electron-rich regions (nucleophilic sites) are typically colored red, while electron-poor regions (electrophilic sites) are colored blue.
Visualizing Electronic Effects
Inductive vs. Resonance Effects Diagram
Caption: Interplay of inductive and resonance effects of substituents on the quinoline ring.
Predicted Reactivity Workflow
Caption: Logical workflow from substituent effects to predicted chemical reactivity.
Conclusion
The electronic landscape of the this compound ring is a complex tapestry woven from the inductive and resonance effects of its substituents. The pyridine ring is rendered highly electron-deficient, predisposing it to nucleophilic reactions. In contrast, the benzene ring's reactivity is modulated by the strong electron-donating methoxy group and the electron-withdrawing fluoro group. A thorough understanding of these electronic perturbations, gained through a combination of theoretical principles, empirical data, and computational modeling, is indispensable for the rational design of novel quinoline-based compounds in drug discovery and materials science. This guide provides a foundational framework for researchers to predict and manipulate the properties of this and other polysubstituted heterocyclic systems.
References
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A Technical Guide to the Medicinal Chemistry Potential of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Therapeutics
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] This framework is not merely a synthetic curiosity but a recurring motif in a multitude of clinically successful drugs, demonstrating a remarkable capacity to interact with a wide range of biological targets.[4][5] Its derivatives form the basis of therapies for infectious diseases, cancer, and inflammatory conditions.[6][7] Notable examples include the antimalarial chloroquine, the antibacterial fluoroquinolones like ciprofloxacin, and a growing number of kinase inhibitors used in oncology, such as cabozantinib.[4][8][9] The quinoline core's planarity, combined with its nitrogen atom acting as a hydrogen bond acceptor, provides an ideal foundation for constructing molecules with precise three-dimensional orientations to fit into the active sites of enzymes and receptors.[10] The true power of this scaffold lies in its synthetic tractability, which allows for the strategic functionalization of its core, enabling chemists to fine-tune its pharmacological properties.[10][11]
This guide focuses on a novel, polysubstituted derivative: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline . While this specific molecule is not extensively documented in current literature, its unique combination of functional groups on a proven scaffold presents a compelling case for investigation. By deconstructing the molecule and analyzing the predictable influence of each substituent, we can build a strong hypothesis for its potential applications, primarily as a kinase inhibitor, and outline a clear, actionable roadmap for its synthesis and evaluation.
Molecular Architecture: A Strategic Combination of Functional Groups
The therapeutic potential of this compound can be inferred from the distinct roles each of its substituents plays in modulating molecular properties. The strategic placement of these four groups creates a molecule with a unique profile of steric, electronic, and binding characteristics.
-
The Quinoline Core : As the foundational scaffold, it provides the essential rigid structure and nitrogen atom for key interactions, such as hydrogen bonding with the "hinge region" of protein kinases.[8]
-
4-Chloro Group : The chlorine atom at the C4 position is a moderately lipophilic, electron-withdrawing group. Its primary role is often as a reactive handle. The C4 position on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains. This is a cornerstone of many kinase inhibitor syntheses, where this side chain is designed to occupy the solvent-exposed region of the ATP-binding pocket, enhancing both potency and selectivity.[12]
-
7-Fluoro Group : Fluorine is a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein. Critically, the carbon-fluorine bond is exceptionally strong, meaning that this position is often resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine is a well-established strategy to improve metabolic stability and increase a drug's half-life.[13]
-
6-Methoxy Group : The methoxy group at the C6 position is an electron-donating group that can also act as a hydrogen bond acceptor. This substituent can enhance solubility and modulate the electronic character of the quinoline ring system. Methoxy groups are frequently found in kinase inhibitors, where they can form crucial hydrogen bonds with residues in the ATP-binding site, thereby anchoring the molecule and improving binding affinity.[14][15]
-
3-Iodo Group : The iodine at the C3 position is perhaps the most intriguing substituent. As the largest and most polarizable of the common halogens, it offers several strategic advantages:[13][16]
-
Halogen Bonding : Iodine is a potent halogen bond donor.[17][18] It can form a highly directional, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein's active site.[19][20] This "σ-hole" interaction is increasingly recognized as a powerful tool for enhancing ligand affinity and selectivity.[21][22]
-
Steric Influence : Its large size can be used to probe steric constraints within a binding pocket, potentially leading to improved selectivity against off-target proteins.
-
Synthetic Handle : The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the C3 position to serve as a versatile point for late-stage diversification, enabling the rapid synthesis of an analog library to explore structure-activity relationships (SAR).[23]
-
Data Presentation: Predicted Influence of Substituents on Physicochemical Properties
| Substituent | Position | Predicted Primary Roles in Drug Design | Potential Impact on Properties |
| Chlorine | C4 | Reactive handle for SNAr, lipophilicity modifier | Allows for facile introduction of side chains to modulate potency and selectivity. |
| Fluorine | C7 | Metabolic blocker, pKa modulator, binding enhancer | Increases metabolic stability (half-life); can improve binding affinity. |
| Methoxy | C6 | H-bond acceptor, solubility enhancer | Improves solubility; can form key interactions with target protein. |
| Iodine | C3 | Halogen bond donor, steric modulator, synthetic handle | Enhances binding affinity via halogen bonding; allows for late-stage diversification. |
Proposed Synthetic Pathway
The synthesis of polysubstituted quinolines can be achieved through various established methods, such as the Gould-Jacobs, Friedländer, or Combes reactions.[24][25][26] For this compound, a plausible and efficient route would likely start from a suitably substituted aniline and leverage the Gould-Jacobs reaction to construct the quinolin-4-one core, followed by functionalization.[27][28][29][30]
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
-
React 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM).
-
The aniline (1.0 eq) and DEEM (1.1 eq) are heated at 120-130°C for 2 hours to form the anilidomethylenemalonate intermediate.[29]
-
This intermediate is then added to a high-boiling point solvent like Dowtherm A and heated to ~250°C to induce thermal cyclization, forming the 4-hydroxyquinoline core.[28]
-
-
Step 2: Saponification and Decarboxylation.
-
The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide (e.g., 10% w/v) at reflux.[29]
-
The reaction mixture is cooled and acidified to precipitate the acid, which is then heated in a high-boiling solvent to effect decarboxylation, yielding 7-fluoro-6-methoxyquinolin-4(1H)-one.
-
-
Step 3: Iodination.
-
The quinolin-4-one is subjected to electrophilic iodination at the C3 position. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or DMF at room temperature.
-
-
Step 4: Chlorination.
-
The final step is the conversion of the 4-oxo group to the 4-chloro group. This is a standard transformation accomplished by heating the 3-iodo-quinolin-4-one with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield the target molecule, this compound.
-
Visualization: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target molecule.
Potential Therapeutic Application: Protein Kinase Inhibition
The structural features of this compound are highly suggestive of a potential role as a protein kinase inhibitor.[8][31] Protein kinases are a major class of therapeutic targets, particularly in oncology, where their dysregulation is a common driver of cancer progression.[2][9][32] Many successful kinase inhibitors are quinoline-based, designed to mimic ATP and bind in the enzyme's active site.[33]
The proposed molecule contains all the key elements for effective kinase inhibition:
-
A heterocyclic core (quinoline) to occupy the adenine-binding region.
-
A hydrogen bond acceptor (quinoline nitrogen) to interact with the hinge region.
-
A reactive site (4-chloro) for introducing a side chain to target the solvent-exposed region.
-
Substituents (iodo, fluoro, methoxy) positioned to form additional stabilizing interactions and optimize pharmacokinetic properties.[14]
Visualization: Hypothetical Mechanism of Action
Caption: Inhibition of a generic RTK signaling pathway.
A Roadmap for Investigation: A Validated Screening Cascade
To validate the hypothesis that this compound is a viable kinase inhibitor scaffold, a systematic, multi-stage research workflow is required. This cascade is designed to efficiently assess the molecule's potency, selectivity, and initial drug-like properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase.[34][35]
-
Objective : To quantify the potency of this compound against a selected protein kinase (e.g., c-Met, VEGFR, EGFR).
-
Materials :
-
Recombinant human kinase enzyme.
-
Corresponding kinase substrate peptide.
-
ATP solution.
-
Test compound stock solution (10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
-
Procedure :
-
Compound Preparation : Perform a serial 1:3 dilution of the test compound in DMSO to create a 10-point dose-response curve.
-
Kinase Reaction :
-
In the 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis :
-
Visualization: Drug Discovery Workflow
Caption: A typical screening cascade for a novel kinase inhibitor.
Conclusion and Future Directions
The molecule this compound represents a highly promising, albeit unexplored, scaffold for medicinal chemistry. Its design incorporates a privileged quinoline core with a strategic array of functional groups, each contributing to a profile optimized for kinase inhibition. The presence of a reactive chlorine at C4 and a versatile iodine at C3 provides two distinct vectors for synthetic elaboration, allowing for a comprehensive exploration of structure-activity relationships. The fluorine and methoxy groups offer built-in advantages for improving pharmacokinetic properties.
The path forward involves the execution of the proposed synthetic and screening workflows. Success in initial assays would warrant a focused lead optimization campaign, leveraging the C3 and C4 positions to enhance potency and selectivity while maintaining favorable drug-like properties. This in-depth analysis provides a robust, scientifically grounded framework for unlocking the therapeutic potential of this novel chemical entity.
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Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]
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Singh, T., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
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Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]
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Pharmarecipereview. (2024). The Role of Halogenated Intermediates in Modern Drug Discovery. Pharmarecipereview.com. [Link]
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Zhu, W., et al. (2015). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 55(5), 1073–1081. [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
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Cavallo, G., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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Adu-Amankwaah, J., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 987711. [Link]
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Al-Obaid, A. M., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]
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Adu-Amankwaah, J., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
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Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
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Phillips, N. B., et al. (2017). Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY. Journal of Biological Chemistry, 292(12), 5091–5104. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Sheppard, T. D., & Zajac, M. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1680-1692. [Link]
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Politzer, P., et al. (2017). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 18(11), 2465. [Link]
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Nilsen, A., et al. (2013). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Medicinal Chemistry Letters, 4(5), 475–479. [Link]
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Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(45), 41416–41429. [Link]
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Chen, J., et al. (2020). Representative examples of Bioactive Molecules Containing 4‐Alkoxy Quinolines. ResearchGate. [Link]
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Atkinson, K., et al. (2012). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. Chemical Research in Toxicology. [Link]
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Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline for Pharmaceutical Scaffolding
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide for performing a regioselective Suzuki-Miyaura cross-coupling reaction on the polyhalogenated heterocycle, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. Quinolines are a foundational scaffold in medicinal chemistry, and the ability to selectively functionalize them is paramount for developing novel therapeutics. This guide details a robust protocol for the selective coupling at the C-3 position, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step protocol for synthesis, purification, and analysis, along with a troubleshooting guide.
Scientific Foundation and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[3][4]
The Catalytic Cycle
The generally accepted mechanism proceeds through a series of well-defined steps involving a palladium catalyst.[1][3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) complex.[1][5]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[1][4] The base is crucial as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating this transfer.[6][7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in Polyhalogenated Systems
For a substrate like this compound, which possesses three different halogen atoms, achieving regioselectivity is the primary challenge. The success of a selective reaction hinges on the relative rates of oxidative addition for different carbon-halogen bonds. The established reactivity trend is:
C-I > C-Br > C-Cl >> C-F
This differential reactivity allows for the selective functionalization of the C-3 iodo position under carefully controlled conditions, leaving the C-4 chloro and C-7 fluoro positions intact for subsequent transformations. The electron-rich nature of the quinoline ring can sometimes slow the oxidative addition step, making the choice of a suitable palladium catalyst and ligand critical for success.[9]
Experimental Protocol: Selective C-3 Arylation
This protocol details the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | N/A | 339.51 | 1.0 | 339.5 mg | Electrophile |
| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 | Varies | Nucleophile |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 - 0.05 | 35 - 58 mg | Pd(0) Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 | 276 - 415 mg | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL | Anhydrous Solvent |
| Water | 7732-18-5 | 18.02 | - | 2 mL | Co-solvent, aids in dissolving the base |
Expert Insight: While Pd(PPh₃)₄ is a reliable choice, other modern catalysts, such as those employing Buchwald ligands (e.g., SPhos, XPhos), can offer higher activity, especially for less reactive chlorides.[10][11][12] However, for a highly reactive C-I bond, Pd(PPh₃)₄ is often sufficient and cost-effective. The choice of base is also critical; potassium carbonate is a moderately strong base suitable for many Suzuki couplings.[8] For more sensitive substrates or challenging couplings, other bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[9][13]
Step-by-Step Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[3]
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask. The solvent should be degassed beforehand by bubbling with argon for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously. The reaction mixture will typically turn dark brown or black, which is normal.[9]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][14] The reaction is complete when the starting iodoquinoline has been consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand system.3. Insoluble reagents. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Switch to a more active catalyst system (e.g., a Buchwald precatalyst like XPhos Pd G3) or a stronger base (K₃PO₄).3. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O) to improve solubility.[12][15] |
| Protodeborylation | The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom. | 1. Use the corresponding boronic acid pinacol ester (BPin), which is more stable.2. Add the boronic acid portion-wise during the reaction.3. Use milder conditions (lower temperature, different base like KF).[15] Some heteroaryl boronic acids are particularly prone to this side reaction.[3][11] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species at the start of the reaction. | 1. Improve degassing procedures.2. Use a high-quality Pd(0) source. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[3] |
| Reaction Stalls | Catalyst deactivation; ligand degradation; substrate or product inhibition. | 1. Add a fresh portion of the catalyst partway through the reaction.2. Consider a more robust ligand that is resistant to thermal degradation.3. The nitrogen on the quinoline can sometimes coordinate to the palladium center, inhibiting catalysis. Using a more sterically hindered ligand can sometimes mitigate this.[16] |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound at the C-3 position is a highly effective and reliable transformation. By exploiting the inherent differences in carbon-halogen bond reactivity, medicinal chemists can efficiently generate diverse libraries of 3-arylquinolines. The protocol described herein provides a robust starting point, and the principles discussed offer a framework for optimization and troubleshooting, enabling the synthesis of complex molecular architectures for drug discovery programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Online] Available at: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Singh, G., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Online] Available at: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Online] Available at: [Link]
-
Singh, G., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Online] Available at: [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Online] Available at: [Link]
-
Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Online] Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Online] Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Online] Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Online] Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Online] Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Online] Available at: [Link]
-
Spivey, A. C., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Online] Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Online] Available at: [Link]
-
Wiley Online Library. (n.d.). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Online] Available at: [Link]
-
Ghaffari, M. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Online] Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Online] Available at: [Link]
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- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
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Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating Polyhalogenated Systems with Precision
The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine moiety is a prevalent structural motif.[2]
This application note provides a detailed guide to the selective Buchwald-Hartwig amination of a complex, polyhalogenated heterocyclic substrate: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. The presence of three distinct halogen atoms (iodine, chlorine, and fluorine) on the quinoline core presents a unique challenge and opportunity for chemoselective functionalization. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, a selective amination at the most labile position can be achieved.
Understanding the Substrate: A Hierarchy of Reactivity
The success of a selective Buchwald-Hartwig amination on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to the Pd(0) center is C-I > C-Br > C-Cl > C-F.[3] This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds.
In the case of this compound, the C-I bond at the 3-position is the most reactive site for oxidative addition. The C-Cl bond at the 4-position is significantly less reactive, while the C-F bond at the 7-position is generally considered inert under typical Buchwald-Hartwig conditions. Therefore, with careful selection of reaction parameters, a highly selective amination at the 3-position can be accomplished, leaving the chloro and fluoro substituents intact for potential subsequent transformations. A successful precedent for such selectivity has been demonstrated in the selective amination of 6-bromo-2-chloroquinoline, where the aryl bromide is preferentially functionalized over the heteroaryl chloride.[4]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the selective amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine substrates.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
A suitable base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification equipment (e.g., column chromatography).
Reaction Setup and Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen to prevent oxidation of the palladium catalyst and phosphine ligand. Glassware should be oven-dried and cooled under vacuum prior to use.
-
Reagent Charging: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent to the reaction vessel, followed by the base (1.5-2.0 equiv). The choice of base is critical; strong, non-nucleophilic bases like NaOtBu are often effective, but for base-sensitive substrates, weaker bases like Cs₂CO₃ may be preferable.
-
Amine Addition: Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
Data Presentation: Key Reaction Parameters
The following table summarizes key parameters for the selective Buchwald-Hartwig amination of this compound. These are starting points for optimization.
| Parameter | Recommended Range | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (1-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources. Precatalysts can offer improved activity and air stability. |
| Ligand | Xantphos, RuPhos, BrettPhos (1.2-6 mol%) | The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is a good starting point for many aminations.[6] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.0 equiv) | A strong, non-nucleophilic base is required for deprotonation of the amine. NaOtBu is highly effective, while Cs₂CO₃ is a milder alternative for sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, degassed aprotic solvents are typically used. Toluene and dioxane are common choices. |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system. |
| Amine Stoichiometry | 1.1-1.5 equiv | A slight excess of the amine is often used to ensure complete consumption of the starting material. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a palladium precatalyst. |
| Inappropriate ligand | Screen different phosphine ligands. For challenging couplings, more specialized ligands may be required. | |
| Insufficiently strong base | If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu. | |
| Formation of side products | Reaction at the chloro position | Lower the reaction temperature and/or use a less active catalyst system to enhance selectivity. |
| Hydrodehalogenation | This can be a competing side reaction. Optimizing the ligand and base can often minimize this pathway. |
Conclusion: A Versatile Strategy for Late-Stage Functionalization
The selective Buchwald-Hartwig amination of this compound at the 3-position is a powerful and reliable method for the synthesis of highly functionalized quinoline derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction conditions, researchers can efficiently introduce a wide range of amino groups, paving the way for the development of novel compounds with potential applications in drug discovery and materials science. The remaining chloro and fluoro substituents offer valuable handles for further synthetic diversification, making this a highly versatile strategy for late-stage functionalization.
References
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. Available from: [Link]
-
Buchwald, S. L. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1939–1945. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Available from: [Link]
-
Shvartsbart, A., & Smith, M. R. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23465. Available from: [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
-
Ding, X., Huang, M., Yi, Z., Du, D., Zhu, X., & Wan, Y. (2017). Room-Temperature CuI-Catalyzed Amination of Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry, 82(9), 4947–4955. Available from: [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. Available from: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. Available from: [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 130(41), 13552–13554. Available from: [Link]
-
Zhang, H., Cai, Q., & Ma, D. (2005). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. The Journal of Organic Chemistry, 70(13), 5164–5173. Available from: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications, (14), 1434-1435. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Retrieved from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
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- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes: Chemoselective Heck Coupling Protocols for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using the polyfunctionalized quinoline derivative, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. Quinolines are privileged scaffolds in medicinal chemistry, and their late-stage functionalization is of paramount importance in drug discovery. The subject molecule presents a unique challenge and opportunity for chemoselective C-C bond formation. Due to the significant difference in reactivity among aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the C-3 iodo group serves as the exclusive site for oxidative addition, leaving the C-4 chloro group intact for subsequent orthogonal chemistry. This guide details the mechanistic rationale, key reaction parameters, a step-by-step protocol for coupling with an acrylate, and strategies for optimization.
Mechanistic Rationale: The Heck Catalytic Cycle
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][2] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which ensures the continuous regeneration of the active catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The primary steps are as follows[2][3]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the quinoline substrate. This is typically the rate-determining step and is significantly faster for aryl iodides than for aryl chlorides. This difference in reaction rates is the cornerstone of the chemoselectivity for the target substrate.
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the resulting Aryl-Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon must be accessible for elimination. This step must occur in a syn-coplanar fashion and forms a hydrido-palladium-alkene complex, releasing the final product.
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydriodic acid (HI) generated. This process facilitates the reductive elimination from the Pd(II) species to regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Selection of Key Reaction Parameters
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The electronic nature of this substrate—bearing both electron-withdrawing (Cl, F) and electron-donating (methoxy) groups—requires a well-optimized system.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent and commonly used pre-catalysts. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which can be accomplished by phosphine ligands, the solvent, or the alkene itself.[4] Pd₂(dba)₃ is already in the Pd(0) oxidation state. For this substrate, Pd(OAc)₂ is a robust and cost-effective choice.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.
-
Monodentate Ligands: Triphenylphosphine (PPh₃) or the more electron-rich and bulky tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices. Bulky phosphines can promote the reductive elimination step and improve catalyst turnover.
-
Bidentate Ligands: Ligands like BINAP can be effective but are often more expensive and may require higher temperatures.
-
Ligandless Conditions: While sometimes possible, especially with aryl iodides, the use of a ligand is strongly recommended for this complex substrate to ensure reproducibility and high yields.
-
-
Base: An inorganic or organic base is essential to neutralize the HI produced during the catalytic cycle.[2]
-
Organic Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They are effective but can sometimes act as ligands or reductants, complicating the reaction.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are excellent alternatives. They are less likely to coordinate to the palladium center and are often used in modern Heck protocols. For this protocol, K₂CO₃ is recommended for its efficacy and ease of removal.
-
-
Solvent: Polar aprotic solvents are required to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are the most common and effective solvents.[5] DMF is a good starting point.
Detailed Experimental Protocol: Coupling with n-Butyl Acrylate
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.
Materials and Reagents:
-
This compound (Substrate, 1.0 equiv)
-
n-Butyl acrylate (Alkene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the mixture for 10 minutes at room temperature.
-
Alkene Addition: Add n-butyl acrylate (1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (Aliquots can be taken, diluted with ethyl acetate, and filtered through a small plug of silica). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol Optimization and Substrate Scope
The provided protocol is a robust starting point. For different alkene coupling partners, adjustments may be necessary. The following table provides recommended starting conditions for various alkene classes.
| Alkene Class | Example | Recommended Equivalents | Temperature (°C) | Notes |
| Electron-Deficient | n-Butyl Acrylate, Acrylonitrile | 1.2 - 1.5 | 80 - 100 | These are generally excellent substrates for the Heck reaction. The reaction is often high-yielding. |
| Styrenes | Styrene, 4-Vinylpyridine | 1.5 - 2.0 | 100 - 120 | Higher temperatures may be required. The addition of a phase-transfer catalyst like TBAC can sometimes be beneficial. |
| Electron-Rich | Butyl vinyl ether | 2.0 - 3.0 | 110 - 130 | These are more challenging substrates. Higher catalyst loading (up to 5 mol%) and a stronger base like Cs₂CO₃ may be needed. |
| Unactivated Alkenes | 1-Octene | 2.0 - 3.0 | 120 - 140 | Often require more forcing conditions and specialized ligand systems to avoid isomerization of the alkene. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Heck reaction.
References
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). National Institutes of Health (NIH).
- Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates | Organic Letters. (n.d.). ACS Publications.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Beilstein Journals.
- Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5).
- A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC - NIH. (n.d.). National Institutes of Health (NIH).
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16). SciSpace.
- Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Heck reaction - Wikipedia. (n.d.). Wikipedia.
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- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Note: Regioselective Cross-Coupling Strategies for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Abstract
This document provides a comprehensive guide to the regioselective functionalization of 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline, a highly valuable scaffold in medicinal chemistry and drug development.[1][2] We detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, specifically targeting the C-3 iodo position while preserving the C-4 chloro substituent. The core of this guide is built on the principles of differential reactivity in palladium-catalyzed reactions, offering researchers a robust strategy for sequential and site-selective synthesis.[3] Each protocol is accompanied by mechanistic insights, detailed step-by-step instructions, and visual diagrams to ensure reproducibility and success.
Introduction: The Strategic Value of a Differentiated Dihaloquinoline
The quinoline core is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous therapeutic agents, including anticancer and antimalarial drugs.[4] The specific substrate, this compound, presents a unique synthetic opportunity. It possesses two distinct halogen atoms at key positions, C-3 (iodo) and C-4 (chloro), which serve as orthogonal handles for palladium-catalyzed cross-coupling reactions.[5] This inherent differentiation allows for a programmed, regioselective approach to building molecular complexity, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The ability to selectively functionalize one position while leaving the other intact for subsequent modification is a cornerstone of modern synthetic strategy. This guide focuses on exploiting the higher reactivity of the carbon-iodine bond to achieve selective C-3 functionalization.
The Principle of Regioselectivity: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[6] The catalytic cycle for most of these transformations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of an organohalide (R-X) to a palladium(0) complex.[7]
The rate of this initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The established order of reactivity for aryl halides is:
Ar-I > Ar-Br > Ar-OTf >> Ar-Cl > Ar-F [3][7][8]
This reactivity differential is the key to achieving regioselectivity with this compound. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition with Pd(0) than the much stronger C-Cl bond. By carefully selecting mild reaction conditions (catalyst, ligand, base, and temperature), we can facilitate the reaction exclusively at the C-3 iodo position, leaving the C-4 chloro group untouched for future transformations.
Protocols for Regioselective C-3 Functionalization
The following protocols are designed as robust starting points. Researchers should note that optimal conditions may vary slightly based on the specific coupling partner used. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
This protocol allows for the introduction of aryl or vinyl groups at the C-3 position. The use of a mild base is critical for maintaining selectivity.
Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 100 mg, 0.296 mmol), the desired arylboronic acid (1.2 eq, 0.355 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 0.592 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.0089 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, ~3 mL).
-
Reaction: Heat the mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scientist's Notes:
-
Catalyst: Pd(PPh₃)₄ is an effective Pd(0) source that works well for reactive C-I bonds. Other catalysts like PdCl₂(dppf) can also be used.
-
Base: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient for the Suzuki transmetalation step and prevents potential side reactions at the C-4 chloro position.[3]
-
Solvent: The aqueous mixture is standard for Suzuki couplings, aiding in the dissolution of the base and facilitating the catalytic cycle.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
This protocol enables the installation of a terminal alkyne at the C-3 position, a valuable functional group for click chemistry and further transformations. The reaction typically requires a copper(I) co-catalyst.[9][10][11]
Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq, 100 mg, 0.296 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous THF or DMF (~3 mL), followed by the terminal alkyne (1.5 eq, 0.444 mmol) and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq, 0.888 mmol).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 0.0089 mmol) and copper(I) iodide (CuI) (0.06 eq, 0.0178 mmol).
-
Reaction: Stir the mixture at room temperature or warm to 40-50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Scientist's Notes:
-
Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles.[10][12] The palladium cycle activates the aryl iodide, while the copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[13]
-
Base: The amine base (Et₃N or DIPEA) serves both as a base to deprotonate the terminal alkyne and as the solvent in some cases. It is crucial for the reaction's success.
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira conditions can be employed, often requiring a different palladium catalyst/ligand system.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
This protocol is used for the synthesis of aryl amines by coupling the C-3 position with a primary or secondary amine.[14][15] The choice of ligand and base is critical for achieving high yields.[16][17]
Protocol:
-
Setup: To a flame-dried Schlenk tube, add the palladium precursor, such as Pd₂(dba)₃ (0.02 eq, 0.0059 mmol), and a suitable phosphine ligand like XPhos (0.04 eq, 0.0118 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 eq, 100 mg, 0.296 mmol), the amine (1.2 eq, 0.355 mmol), and the base, such as sodium tert-butoxide (NaOt-Bu) (1.4 eq, 0.414 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~3 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scientist's Notes:
-
Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is essential for efficient C-N bond formation.[18]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is often required. For more sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ can be effective, though it may require longer reaction times or higher temperatures.
-
Amine Scope: The reaction is broadly applicable to a wide range of primary and secondary amines. Ammonia equivalents can also be used for the synthesis of primary anilines.[18]
Summary and Sequential Functionalization Strategy
The protocols above demonstrate the reliable, regioselective functionalization of the C-3 position. The resulting 3-substituted-4-chloroquinoline is now primed for a second diversification step at the C-4 position. This sequential approach provides a powerful platform for building complex molecular architectures.
Functionalization of the less reactive C-4 chloro position typically requires more forcing conditions, such as higher temperatures or the use of specialized catalyst systems known to activate C-Cl bonds (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands).[17][19]
Table 1: Comparative Summary of C-3 Coupling Conditions
| Coupling Type | Coupling Partner | Catalyst System | Base | Typical Solvent | Temperature |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-90 °C |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | RT - 50 °C |
| Buchwald-Hartwig | R¹R²N-H | Pd₂(dba)₃ / XPhos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 100 °C |
Conclusion
The this compound scaffold is an exceptionally versatile building block for chemical synthesis. By leveraging the fundamental principles of palladium catalysis, researchers can achieve excellent regioselectivity, targeting the C-3 iodo position with high fidelity. The protocols and strategies outlined in this guide provide a reliable framework for synthesizing diverse libraries of novel quinoline derivatives, accelerating discovery programs in medicinal chemistry and materials science.
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Sonogashira Coupling Reaction Mechanism - YouTube. (2016). YouTube. [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). The Royal Swedish Academy of Sciences. [Link]
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Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Tetrahedron Letters. [Link]
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Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library. [Link]
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(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]
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Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC. (n.d.). Accounts of Chemical Research. [Link]
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The Versatile Scaffold: A Guide to Synthesizing Kinase Inhibitors from 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. This technical guide provides a comprehensive overview of the synthetic utility of a key intermediate, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline , in the development of potent and selective kinase inhibitors. We will delve into the strategic functionalization of this versatile building block through a series of detailed protocols for cornerstone reactions, including Suzuki and Sonogashira couplings at the C3-iodo position and nucleophilic aromatic substitution at the C4-chloro position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their kinase inhibitor discovery programs.
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The quinoline ring system has proven to be an exceptional starting point for the design of ATP-competitive kinase inhibitors. Its rigid, bicyclic structure can effectively mimic the purine ring of ATP, allowing for high-affinity binding to the kinase active site.
The strategic substitution of the quinoline core is paramount for achieving high potency and selectivity. The subject of this guide, This compound , offers multiple, orthogonally reactive sites for the introduction of diverse chemical functionalities. The electron-withdrawing nature of the quinoline nitrogen activates the C4-chloro group for nucleophilic aromatic substitution (SNAr), a common strategy for introducing the side chains that confer target specificity.[2] The C3-iodo position, on the other hand, is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and alkynyl-substituted inhibitors. The fluorine and methoxy substituents at C7 and C6, respectively, can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
Strategic Functionalization of this compound
The synthetic utility of this compound lies in the differential reactivity of its halogenated positions. The C3-iodo bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C4-chloro bond. This allows for a sequential and controlled diversification of the quinoline scaffold.
A typical synthetic strategy involves an initial cross-coupling reaction at the C3 position, followed by a nucleophilic aromatic substitution at the C4 position. This approach allows for the late-stage introduction of the aniline or other amine-containing fragments that are often crucial for potent kinase inhibition.
[Image of the Suzuki-Miyaura reaction of this compound with an arylboronic acid]
[Image of the Sonogashira reaction of this compound with a terminal alkyne]
[Image of the Nucleophilic Aromatic Substitution reaction of a 3-aryl-4-chloroquinoline with an aniline]
Caption: Suzuki Coupling at the C3-Iodo Position.
Caption: Sonogashira Coupling at the C3-Iodo Position.
Caption: Nucleophilic Aromatic Substitution at the C4-Chloro Position.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of quinoline-based kinase inhibitors. The distinct reactivity of its C3-iodo and C4-chloro positions allows for a sequential and controlled introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship studies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this powerful scaffold, ultimately aiding in the discovery and development of novel targeted therapies.
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of the Brazilian Chemical Society. [Link]
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple-angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [Link]
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple-angiokinase inhibitor for cancer therapy. PubMed. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: Identification of potent 7-amino analogs. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Note & Protocols: Strategic Synthesis of Substituted Anilinoquinolines from 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core is a privileged heterocyclic system, forming the structural basis for a vast range of pharmacologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3][4] Anilinoquinolines, specifically, have emerged as a critical class of therapeutics, capable of targeting key signaling pathways involved in cell proliferation and survival.[5][6]
This guide provides a detailed technical overview and actionable protocols for the synthesis of substituted anilinoquinolines starting from the highly functionalized building block, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline . We will explore the strategic considerations for selectively targeting its multiple reactive sites, enabling the creation of diverse and complex molecular architectures for drug discovery programs.
Strategic Analysis of the Starting Material
The synthetic utility of this compound lies in the distinct reactivity of its halogen substituents. A thoughtful approach allows for a sequential and controlled functionalization of the quinoline core.
-
C4-Position (Chloro): The chlorine at the C4 position is the most activated site for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the quinoline nitrogen atom significantly lowers the electron density at this position, making it highly susceptible to attack by nucleophiles like anilines.[7][8] This is the primary route for introducing the anilino moiety.
-
C3-Position (Iodo): The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the ideal site for palladium-catalyzed cross-coupling reactions . Its high reactivity in reactions like Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or alkyl groups after the C4 position has been functionalized.[9]
-
C7-Position (Fluoro): The carbon-fluorine bond is the strongest and generally the least reactive towards SNAr under standard conditions, providing stability at this position during the initial synthetic steps.
This hierarchy of reactivity forms the basis of our synthetic strategy, as illustrated below.
Caption: Synthetic workflow for disubstituted quinolines.
Primary Synthesis: Introducing the Anilino Moiety at C4
The most direct method to synthesize the target anilinoquinolines is through the substitution of the C4-chloro group. We present two robust protocols: a classical SNAr reaction and a palladium-catalyzed Buchwald-Hartwig amination.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method is often the first choice due to its operational simplicity and cost-effectiveness. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[8][10]
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The Strategic Application of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline in the Discovery of Next-Generation Anticancer Therapeutics
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] In oncology, quinoline derivatives have been particularly successful, leading to the development of potent anticancer drugs that modulate critical cellular processes like cell cycle progression, apoptosis, and angiogenesis.[1][4] Many of these compounds exert their effects by inhibiting key enzymes such as topoisomerases and protein kinases, which are often dysregulated in cancer.[2][5]
A prime example of a clinically successful quinoline-based anticancer drug is Cabozantinib, a multi-tyrosine kinase inhibitor that targets key drivers of tumor progression, including MET, VEGFRs, and AXL.[1][5][6] The core structure of Cabozantinib is a 4-anilino-6,7-dimethoxyquinoline. This guide focuses on a strategically modified and highly functionalized analogue, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline , a versatile building block designed for the discovery and development of novel and potentially superior anticancer agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will detail the strategic importance of this compound's unique substitutions, provide robust protocols for its synthesis and subsequent elaboration, and illustrate its application in the generation of novel kinase inhibitors.
Strategic Importance of Functionalization
The specific halogen and methoxy substitutions on the this compound scaffold are not arbitrary. Each functional group is placed to confer specific advantages in drug design, offering medicinal chemists a powerful tool to fine-tune the pharmacological properties of potential drug candidates.
-
4-Chloro Group: This is the key reactive handle for synthetic elaboration. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This allows for the facile introduction of various side chains, most commonly substituted anilines, which are crucial for creating the "hinge-binding" motif characteristic of many kinase inhibitors.[8][9]
-
7-Fluoro Group: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity. Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, potentially enhancing interactions with the target protein. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
3-Iodo Group: The iodine atom at the 3-position offers a versatile point for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of a wide array of chemical moieties to explore the structure-activity relationship (SAR) in deep detail.[10] The large, lipophilic nature of iodine itself can also be exploited to probe specific pockets within a kinase's active site, potentially leading to enhanced potency or selectivity.
-
6-Methoxy Group: The methoxy group is a common feature in many kinase inhibitors, including Cabozantinib.[8] It acts as a hydrogen bond acceptor and its position can influence the overall conformation and solubility of the molecule, contributing to favorable interactions within the ATP-binding pocket of target kinases.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established chemical principles and analogous reactions reported in the literature.
Protocol 1: Synthesis of this compound
This synthesis is proposed as a two-step process starting from the commercially available precursor, 4-Chloro-7-fluoro-6-methoxyquinoline. The key transformation is the regioselective iodination at the C3 position of the quinoline ring.
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-Chloro-7-fluoro-6-methoxyquinoline (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (NIS) (1.2 eq).[11]
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.
-
Causality: Sodium thiosulfate neutralizes excess iodinating agent. The bicarbonate wash removes the acidic catalyst (TFA).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Self-Validation: The purity and identity of the final product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Application in the Synthesis of a Novel Kinase Inhibitor Analogue
This protocol demonstrates the use of this compound as a key intermediate to synthesize a hypothetical 4-anilinoquinoline derivative, a common scaffold for kinase inhibitors.
Caption: Workflow for synthesizing a kinase inhibitor.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a substituted aniline (e.g., 4-aminophenol, 1.1 eq), and a suitable solvent such as 2-pentanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH). Seal the vial and heat the reaction mixture using microwave irradiation (e.g., 120-150 °C for 30-60 minutes).
-
Causality: Microwave heating accelerates the reaction rate, significantly reducing reaction times compared to conventional heating. The acid catalyst protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or preparative HPLC to yield the desired 4-anilinoquinoline product.
-
Self-Validation: The structure of the final compound must be rigorously confirmed using NMR (1H, 13C, 19F) and HRMS to ensure the correct connectivity and purity before proceeding to biological evaluation.
-
Mechanism of Action and Targeted Signaling Pathways
Derivatives synthesized from the this compound scaffold are rationally designed to function as ATP-competitive kinase inhibitors. Given its structural similarity to the core of Cabozantinib, the primary targets for these novel analogues would likely include key receptor tyrosine kinases (RTKs) implicated in tumorigenesis, such as c-Met and VEGFR2 .[3][6][17]
Dysregulation of these signaling pathways is a hallmark of many cancers, promoting tumor growth, proliferation, survival, angiogenesis, and metastasis.[4][16][18]
Caption: Inhibition of c-Met and VEGFR2 signaling pathways.
By binding to the ATP pocket of these kinases, the synthesized inhibitors would block the phosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[16][18] This dual inhibition can lead to a potent anti-tumor effect by simultaneously cutting off the tumor's blood supply (anti-angiogenesis via VEGFR2 blockade) and inhibiting cancer cell proliferation and invasion (via c-Met blockade).[1][19]
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of this compound are not yet publicly available, we can infer potential SAR from related 4-anilinoquinoline series. The table below presents hypothetical data to illustrate how SAR could be developed using this scaffold. The goal is to use the 3-iodo position for further modification to enhance potency against target kinases.
| Compound ID | R Group at 3-position (via Suzuki Coupling) | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | A549 Cell GI50 (nM) |
| HYPO-01 | -I (Iodine) | 55 | 62 | 150 |
| HYPO-02 | -Phenyl | 25 | 30 | 75 |
| HYPO-03 | -3-Pyridyl | 15 | 20 | 40 |
| HYPO-04 | -4-(Dimethylamino)phenyl | 8 | 12 | 22 |
| Cabozantinib | -H (Reference) | 1.3 | 0.035 | 180 |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are hypothetical and for illustrative purposes only. The reference values for Cabozantinib are from published data.[17]
This hypothetical data illustrates a research strategy where the 3-iodo group serves as a versatile anchor point. By performing Suzuki coupling with various boronic acids, researchers can systematically probe the chemical space around this position to identify substituents that enhance potency and cellular activity.
Conclusion and Future Directions
This compound represents a highly advanced and strategically designed building block for modern anticancer drug discovery. Its multifunctionality provides medicinal chemists with multiple avenues for synthetic elaboration and optimization. By leveraging the reactive 4-chloro position and the versatile 3-iodo handle, this scaffold is ideally suited for the rapid generation of diverse compound libraries targeting clinically relevant protein kinases. The insights gained from established quinoline-based inhibitors like Cabozantinib provide a clear rationale for its application in developing next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties. This compound is a valuable tool for academic and industrial researchers aiming to push the boundaries of targeted cancer therapy.
References
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- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- U.S. Patent No. 8,318,752. (2012). 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same. Washington, DC: U.S.
- SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(7).
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- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
- ScienceDirect. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475.
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- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 10584-10615.
- ResearchGate. (2016). Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E).
- Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines.
- ResearchGate. (n.d.). Synthesis route to furnish 4-anilinoquinoline (8).
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- PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115086.
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- Wikipedia. (n.d.). N-Iodosuccinimide.
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- Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
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- MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(15), 5780.
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The Strategic Functionalization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. The strategic introduction of various substituents onto this scaffold allows for the fine-tuning of a molecule's properties, making the development of selective and efficient synthetic methodologies a critical endeavor. The compound 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline is a highly functionalized building block, offering multiple reaction sites for diversification. Its unique arrangement of halogen atoms—an iodine, a chlorine, and a fluorine—presents both a challenge and an opportunity for regioselective palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the principles and protocols for the selective functionalization of this versatile substrate, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The key to the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle. The generally accepted order of reactivity for aryl halides is I > Br > Cl >> F.[1] This trend is governed by the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by a palladium(0) catalyst. This inherent difference in reactivity allows for the selective coupling at the C-3 iodo position while preserving the C-4 chloro and C-7 fluoro substituents for potential subsequent transformations.
Regioselectivity: A Predictable Outcome
The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity at the C-3 position. This is a direct consequence of the relative bond strengths of the carbon-halogen bonds present in the molecule. The C-I bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst compared to the stronger C-Cl and C-F bonds.[1]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines. [1] Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (3 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with nitrogen or argon three times.
-
Add the catalyst solution to the Schlenk flask, followed by anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-7-fluoro-6-methoxy-3-phenylquinoline | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-7-fluoro-6-methoxy-3-(4-methoxyphenyl)quinoline | >90 (expected) |
| 3 | 3-Thienylboronic acid | 4-Chloro-7-fluoro-6-methoxy-3-(thiophen-3-yl)quinoline | >85 (expected) |
Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [2]This reaction provides a direct route to 3-alkynyl-substituted quinolines from this compound.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. [3]The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to afford the coupled product. The reaction is expected to be highly selective for the C-3 iodo position. [4]
Caption: Sonogashira Catalytic Cycle.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl iodides. [5] Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (3-10 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add degassed triethylamine or diisopropylamine (and THF if used) via syringe.
-
Add the terminal alkyne (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-7-fluoro-6-methoxy-3-(phenylethynyl)quinoline | >85 (expected) |
| 2 | Trimethylsilylacetylene | 4-Chloro-7-fluoro-6-methoxy-3-((trimethylsilyl)ethynyl)quinoline | >90 (expected) |
| 3 | Propargyl alcohol | 3-(4-Chloro-7-fluoro-6-methoxyquinolin-3-yl)prop-2-yn-1-ol | >80 (expected) |
Yields are estimated based on typical Sonogashira reactions and may require optimization.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [6]This reaction enables the introduction of a diverse array of primary and secondary amines at the C-3 position of the quinoline core.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. [7]Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active catalyst. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity, especially with less reactive aryl halides. [8]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl iodides. [9] Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like a G3-palladacycle.
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand) (4-10 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with this compound (1 equivalent), the amine (1.2-1.5 equivalents), the base (1.5-2.5 equivalents), the palladium source (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Summary:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-((4-Chloro-7-fluoro-6-methoxyquinolin-3-yl)morpholine | >80 (expected) |
| 2 | Aniline | N-(4-Chloro-7-fluoro-6-methoxyquinolin-3-yl)aniline | >75 (expected) |
| 3 | Benzylamine | N-Benzyl-4-chloro-7-fluoro-6-methoxyquinolin-3-amine | >80 (expected) |
Yields are estimates and are highly dependent on the choice of catalyst, ligand, base, and amine coupling partner.
IV. The Inertness of the C-F Bond
Under the typical conditions for palladium-catalyzed cross-coupling reactions targeting C-I and C-Cl bonds, the C-F bond at the C-7 position is expected to remain intact. The activation of C-F bonds by palladium catalysts generally requires more forcing conditions, specialized ligands, or specific directing groups that are not present in this substrate. [10]The high bond dissociation energy of the C-F bond makes it significantly less reactive towards oxidative addition compared to the other carbon-halogen bonds in the molecule. This inherent stability allows for its preservation during the selective functionalization at the C-3 position.
Conclusion and Future Perspectives
The this compound scaffold is a valuable platform for the synthesis of novel, highly functionalized quinoline derivatives. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, driven by the differential reactivity of the carbon-halogen bonds, allows for the precise and efficient introduction of diverse substituents at the C-3 position. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide a solid foundation for researchers to explore the chemical space around this privileged core. The remaining chloro and fluoro substituents offer opportunities for subsequent functionalization, paving the way for the development of new therapeutic agents and advanced materials.
References
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic Letters. Retrieved from [Link]
-
Nature. (2018, February 22). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Princeton Dataspace. (n.d.). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Substrate: Chemoselectivity is Key
The primary challenge in the Suzuki coupling of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline lies in achieving selective reaction at the desired position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[1] Therefore, the C-I bond is significantly more reactive than the C-Cl bond, presenting an excellent opportunity for chemoselective coupling.
Key Insight: The primary goal is to exploit the differential reactivity of the C-I and C-Cl bonds to selectively form a C-C bond at the 3-position (iodine) while leaving the 4-position (chlorine) intact for potential subsequent transformations.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is low, or I'm observing no reaction. What are the primary factors to investigate?
Answer: Low or no yield in a Suzuki coupling can stem from several sources. A systematic approach to troubleshooting is crucial.
1. Catalyst System (Palladium Source & Ligand):
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[2] If you suspect issues with your palladium source, consider using a more robust precatalyst.
-
Ligand Choice: For a sterically hindered and electron-deficient substrate like this quinoline, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[1][2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[2][3] These ligands have demonstrated high efficacy in coupling challenging substrates.[3]
-
Rationale: The steric bulk of these ligands promotes the formation of monoligated palladium species, which are often more active in the catalytic cycle. The electron-rich nature of the ligand facilitates the oxidative addition step, which can be a rate-limiting factor.[1]
-
2. Base Selection:
-
Base Strength & Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[4] For challenging couplings, stronger bases are often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2][5] Their solubility in the reaction medium is a key factor.
-
Causality: A stronger base can more effectively form the boronate species, increasing its nucleophilicity and facilitating the transmetalation step with the palladium complex.[5]
-
3. Solvent System:
-
Proper Degassing: The presence of oxygen can lead to the oxidative degradation of the phosphine ligand and the formation of palladium black, deactivating the catalyst.[2] It can also promote the unwanted homocoupling of the boronic acid.[6] Ensure solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Solvent Choice: Aprotic polar solvents are generally preferred.
-
Recommended Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene, often with the addition of a small amount of water, are common choices.[6] The water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
4. Reaction Temperature:
-
Overcoming Activation Barriers: Sterically hindered and electron-deficient substrates may require higher temperatures to overcome the activation energy of the reaction.[2] If room temperature reactions are unsuccessful, gradually increasing the temperature (e.g., to 80-100 °C) is a logical next step.
Question 2: I'm observing significant amounts of side products, such as the homocoupling of my boronic acid or dehalogenation of my starting material. How can I minimize these?
Answer: The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions.
1. Boronic Acid Homocoupling:
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species at the beginning of the reaction.[6]
-
Solutions:
-
Rigorous Degassing: As mentioned previously, meticulous degassing of the reaction mixture is paramount.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Controlled Addition of Reagents: Adding the boronic acid portion-wise or via syringe pump can sometimes help to maintain a low instantaneous concentration, disfavoring the homocoupling pathway.
-
2. Dehalogenation (Protodehalogenation):
-
Cause: This occurs when the aryl halide substrate is converted to the corresponding arene (in this case, replacing the iodine with a hydrogen). This can happen after oxidative addition, where a hydride source in the reaction mixture (e.g., from the solvent or base) leads to reductive elimination of the arene instead of the desired cross-coupled product.[6]
-
Solutions:
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water can sometimes be a source of protons. Using anhydrous solvents and reagents can be helpful.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, screening different bases may be necessary.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands may be beneficial.
-
III. Frequently Asked Questions (FAQs)
Q1: Which position on the quinoline ring will react first, the iodine at C-3 or the chlorine at C-4?
A1: The iodine at the C-3 position will react preferentially. The order of reactivity for halogens in Suzuki coupling is I > Br >> Cl.[1] This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-4 chloro group available for subsequent chemical modifications.
Q2: What is a good starting point for catalyst and ligand loading?
A2: For initial screening, a palladium loading of 1-5 mol% is typical. The ligand-to-palladium ratio is also important; a 1:1 to 2:1 ratio is a common starting point, depending on the specific ligand and palladium precursor used.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.[7] For more quantitative analysis, techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) can be employed.[2][8] Real-time monitoring techniques can also provide detailed kinetic information.[9]
Q4: My boronic acid is not very stable. Are there any alternatives?
A4: Yes, if your boronic acid is prone to decomposition (protodeboronation), you can use more stable alternatives such as boronate esters (e.g., pinacol esters) or organotrifluoroborates.[4][10] These reagents often exhibit enhanced stability and can be used under similar reaction conditions.
Q5: What are some "greener" solvent alternatives to dioxane and DMF?
A5: There is a growing emphasis on using more environmentally friendly solvents. For Suzuki couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being increasingly adopted as greener alternatives to traditional solvents like DMF, NMP, and dioxane.[11] Reactions in water or mixed aqueous systems have also been extensively reported.[11]
IV. Experimental Protocols & Data
General Protocol for Optimizing Suzuki Coupling
The following is a generalized protocol that can be adapted for your specific boronic acid. Note: Optimization will likely be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Alternative Base/Solvent) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(allyl)Cl]₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene | 2-MeTHF/H₂O (10:1) |
| Temperature | 80 °C | 100 °C | 90 °C |
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
VI. References
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
Valente, C., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
-
Rossi, R., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Amanote Research. Retrieved from [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of new arylated Quinolines by Suzuki cross coupling. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. vapourtec.com [vapourtec.com]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Navigating the Challenges of Buchwald-Hartwig Amination on Polyhalogenated Quinolines: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Buchwald-Hartwig amination, specifically with the challenging substrate 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring both scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of products in my Buchwald-Hartwig amination of this compound. What are the likely side reactions, and how can I control the chemoselectivity?
A1: The primary challenge with a polyhalogenated substrate like this compound is achieving chemoselectivity. The Buchwald-Hartwig amination proceeds via oxidative addition of the palladium catalyst to a carbon-halogen bond. The reactivity of these bonds generally follows the order I > Br > Cl > F.[1] Therefore, the desired reaction is the selective amination at the C-3 iodo position.
Likely Side Reactions:
-
Amination at the C-4 Chloro Position: While the C-I bond is significantly more reactive, forcing conditions (high temperatures, prolonged reaction times) or using highly active catalyst systems can lead to undesired amination at the C-4 chloro position.
-
Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig aminations where the halogen atom is replaced by a hydrogen atom.[2] This can occur at either the iodo or chloro position, leading to 4-chloro-7-fluoro-6-methoxyquinoline or 3-iodo-7-fluoro-6-methoxyquinoline, respectively.
-
Homocoupling: Dimerization of the quinoline substrate can occur, though it is generally less common than hydrodehalogenation.
Strategies for Controlling Chemoselectivity:
The key to favoring amination at the C-3 iodo position is to exploit the differential reactivity of the C-I and C-Cl bonds. This can be achieved by carefully selecting the reaction parameters. A study on the selective functionalization of 6-bromo-2-chloroquinoline demonstrated that selective amination of the more reactive aryl bromide in the presence of the less reactive aryl chloride was achievable through optimization of the reaction conditions.[3][4]
| Parameter | Recommendation for C-3 Selectivity | Rationale |
| Temperature | Start with lower temperatures (e.g., room temperature to 60 °C) and gradually increase if necessary. | Lower temperatures will favor the kinetically preferred oxidative addition to the more reactive C-I bond. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent over-reaction. | Prolonged reaction times can lead to the slower reaction at the C-4 chloro position. |
| Catalyst System | Use a less reactive catalyst system initially. For example, a first-generation ligand like P(o-tol)3 might offer better selectivity than more active, bulky biarylphosphine ligands. | Highly active catalysts can sometimes overcome the inherent reactivity difference between the C-I and C-Cl bonds. |
| Base | Use a weaker base if compatible with your amine. Bases like K3PO4 or Cs2CO3 are often milder than strong bases like NaOtBu.[5] | Strong bases can sometimes promote side reactions. |
Troubleshooting Guide
Problem 1: Significant Hydrodehalogenation of the Iodo Group is Observed.
Root Cause Analysis:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired reductive elimination of the amination product.[2] It is often promoted by factors that lead to the formation of palladium hydride species in the catalytic cycle.
Visualizing the Competing Pathways:
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Selective C-I Bond Reaction in 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective cross-coupling reactions. Here, we address the specific challenges of achieving selective C-I bond functionalization in the polyhalogenated substrate, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline, a common scaffold in medicinal chemistry.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your synthetic goals with precision and efficiency.
Understanding the Challenge: The Reactivity Hierarchy
The foundation of selective cross-coupling in polyhalogenated aromatic and heteroaromatic systems lies in the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-OTf > C-Cl > C-F
This predictable trend is governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent metal catalyst, which is typically the rate-determining step in the catalytic cycle.[1] For this compound, this inherent reactivity difference is the key to selectively functionalizing the 3-position (C-I) while leaving the 4-position (C-Cl) and 7-position (C-F) intact for potential subsequent transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing selective C-I bond reactions on your substrate.
Q1: I am not observing any reaction, or the conversion is very low. What are the primary reasons for this?
A1: Low or no conversion in a selective C-I coupling of this compound can be attributed to several factors:
-
Insufficiently Active Catalyst: The chosen palladium catalyst may not be active enough to initiate the catalytic cycle under the applied conditions. This can be due to the use of a less reactive palladium precursor or a ligand that does not sufficiently activate the metal center.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvent. Deactivation can also occur at elevated temperatures, leading to the formation of inactive palladium black.
-
Suboptimal Reaction Conditions: The temperature, solvent, and base are critical parameters. Insufficient temperature may not provide the necessary activation energy, while an inappropriate solvent can hinder catalyst solubility and stability. The base plays a crucial role in the transmetalation step (in Suzuki couplings) or in regenerating the catalyst, and its choice is vital.
-
Poor Quality of Reagents: Impurities in your this compound, the coupling partner (e.g., boronic acid in a Suzuki reaction), or the solvent can poison the catalyst.
Q2: I am observing a significant amount of starting material decomposition. What could be the cause?
A2: Decomposition of the starting material can occur under harsh reaction conditions. High temperatures and prolonged reaction times can lead to undesired side reactions. Additionally, certain strong bases can react with the quinoline core or other functional groups on your substrate. Consider reducing the reaction temperature, shortening the reaction time, or screening milder bases.
Q3: My reaction is showing the formation of the desired product, but also a byproduct from the reaction at the C-Cl bond. How can I improve selectivity for the C-I bond?
A3: While the C-I bond is significantly more reactive than the C-Cl bond, competitive reaction at the C-Cl position can occur, especially under forcing conditions. To enhance selectivity:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically preferred C-I bond activation.
-
Choose a Less Reactive Catalyst System: A highly reactive catalyst might be less discriminating between the C-I and C-Cl bonds. Consider using a palladium precursor with a less electron-rich or more sterically hindered ligand.
-
Optimize the Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. For instance, in some cases, specific ligands can favor reaction at one position over another.[2]
Q4: Can I use copper or nickel catalysts for this selective C-I coupling?
A4: Yes, both copper and nickel catalysts are viable alternatives to palladium for cross-coupling reactions and can offer unique reactivity and selectivity profiles.
-
Copper Catalysts: Copper-catalyzed reactions, often used in Ullmann-type couplings and Sonogashira reactions, can be effective for C-I bond functionalization.[3][4] They are generally less expensive than palladium catalysts.
-
Nickel Catalysts: Nickel catalysts are gaining popularity due to their lower cost and unique ability to activate challenging C-Cl and C-F bonds.[5][6][7][8] However, for selective C-I coupling, careful optimization of reaction conditions is necessary to avoid competing reactions at the C-Cl bond.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | 1. Inactive Catalyst | • Use a pre-activated palladium catalyst or ensure in-situ activation is efficient. • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). • Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| 2. Inappropriate Ligand | • Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos). • Consider N-heterocyclic carbene (NHC) ligands for enhanced catalyst stability and activity. | |
| 3. Suboptimal Reaction Conditions | • Increase the reaction temperature in increments of 10-20°C. • Screen different solvents (e.g., toluene, dioxane, DMF, acetonitrile). • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases like Et₃N or DIPEA). | |
| Poor Selectivity (Reaction at C-Cl) | 1. Reaction Conditions Too Harsh | • Lower the reaction temperature. • Reduce the reaction time. |
| 2. Overly Reactive Catalyst | • Decrease the catalyst loading. • Switch to a less electron-rich or more sterically hindered ligand to decrease catalyst reactivity. | |
| Starting Material Decomposition | 1. High Temperature | • Lower the reaction temperature. |
| 2. Incompatible Base | • Screen milder bases (e.g., K₂CO₃ instead of Cs₂CO₃). • Use an organic base if inorganic bases are causing decomposition. | |
| Formation of Homocoupling Product of the Coupling Partner | 1. Presence of Oxygen | • Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). • Use degassed solvents. |
| 2. Inefficient Transmetalation | • Ensure the base is of high quality and used in the correct stoichiometry. • In Suzuki reactions, consider adding a small amount of water to the solvent system, which can sometimes facilitate transmetalation. |
Experimental Protocols
Below are detailed, step-by-step methodologies for performing a selective Suzuki-Miyaura coupling at the C-I position of this compound. This protocol serves as a robust starting point for your experiments.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a good starting point for screening various boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to achieve a final concentration of approximately 0.1 M with respect to the quinoline substrate.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for achieving high yield and selectivity. The following table provides a starting point for catalyst system selection for common cross-coupling reactions.
| Reaction Type | Recommended Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DIPEA, Cs₂CO₃ | Toluene, DMF, THF |
| Heck | Pd(OAc)₂, (PhCN)₂PdCl₂ | PPh₃, P(o-tol)₃, Buchwald ligands | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |
Visualizing the Workflow
A systematic approach is crucial for optimizing your selective cross-coupling reaction. The following workflow diagram illustrates a logical progression for troubleshooting and optimization.
Caption: A workflow for troubleshooting and optimizing selective C-I bond coupling reactions.
The journey to a successful and selective cross-coupling reaction often involves systematic optimization. This guide provides a foundational framework to approach the selective C-I functionalization of this compound. By understanding the underlying principles and methodically addressing experimental challenges, you can confidently advance your synthetic endeavors.
References
-
Rousseaux, S., Liégault, B., & Fagnou, K. (2012). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science, 3(8), 2443-2448. Available at: [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. Available at: [Link]
-
Zultanski, S. L., & Fu, G. C. (2016). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society, 138(49), 15837–15840. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at: [Link]
-
Walter, P. E. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]
-
Evers, A., & Klabunde, J. (Eds.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling site selectivity in palladium-catalyzed C-H bond functionalization. PubMed. Available at: [Link]
-
Xu, J., Shen, C., Zhu, X., Zhang, P., Ajitha, M. J., Huang, K.-W., An, Z., & Liu, X. (2016). Remote C−H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling. Chemistry – An Asian Journal, 11(6), 882–892. Available at: [Link]
-
Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. Available at: [Link]
-
Dediu, A., & Chinta, R. (2013). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Li, Y., Wang, D., & Xue, F. (2018). Copper(ii)-catalyzed C5 and C7 halogenation of quinolines using sodium halides under mild conditions. Organic & Biomolecular Chemistry, 16(43), 8281-8285. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Doyle Group. (2023). Ni Cross-Coupling. UCLA. Available at: [Link]
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Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. eScholarship. Available at: [Link]
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Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Xu, J., Shen, C., et al. (2016). Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling. Semantic Scholar. Available at: [Link]
-
Shields, J. D., et al. (2024). Computationally Guided Ligand Discovery from Compound Libraries and Discovery of a New Class of Ligands for Ni-Catalyzed Cross-Electrophile Coupling of Challenging Quinoline Halides. PubMed. Available at: [Link]
-
Zultanski, S. L., & Fu, G. C. (2016). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. PubMed. Available at: [Link]
-
Landge, V. G., et al. (2020). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. ResearchGate. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling site selectivity in palladium-catalyzed C-H bond functionalization. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2014). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH. Available at: [Link]
-
Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. PubMed Central. Available at: [Link]
-
Hitce, J., Retailleau, P., & Baudoin, O. (2007). Palladium-catalyzed Intramolecular C(sp(3))--H Functionalization: Catalyst Development and Synthetic Applications. PubMed. Available at: [Link]
-
Chen, J., et al. (2015). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry, 13(36), 9478-9485. Available at: [Link]
-
Zultanski, S. L., & Fu, G. C. (2017). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes. NIH. Available at: [Link]
-
Semproni, M. J., & Weix, D. J. (2021). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
Schnürch, M., & Spina, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wang, Y., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. Available at: [Link]
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- 4. Copper(ii)-catalyzed C5 and C7 halogenation of quinolines using sodium halides under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Overcoming low reactivity in cross-coupling of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Welcome to the technical support center for the cross-coupling of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents on this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is inversely proportional to the bond dissociation energy. For this substrate, the expected order of reactivity is:
C-I (at C-3) > C-Cl (at C-4) >> C-F (at C-7)
The Carbon-Iodine bond is significantly weaker and therefore more susceptible to oxidative addition by a Palladium(0) catalyst, making the C-3 position the most reactive site. The Carbon-Chlorine bond is stronger and requires more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to react. The Carbon-Fluorine bond is the strongest and is generally unreactive under standard cross-coupling conditions. This differential reactivity is a key feature that can be exploited for selective, sequential functionalization of the quinoline core.[1]
Q2: I've successfully performed a Suzuki-Miyaura coupling at the C-3 (iodo) position. Can I perform a second cross-coupling at the C-4 (chloro) position in a one-pot, two-step fashion?
Yes, this is a feasible strategy. After the initial coupling at the C-3 position, a second coupling at the C-4 position can be achieved by modifying the reaction conditions. This typically involves the addition of a second equivalent of boronic acid and often a more robust catalyst system or higher temperatures to facilitate the more challenging C-4 chloro coupling.[1] However, careful optimization is required to avoid side reactions and ensure complete conversion.
Q3: My palladium catalyst is turning black during the reaction, and I'm observing low conversion. What is happening and how can I prevent it?
The formation of a black precipitate is often indicative of palladium catalyst decomposition to palladium black, which is catalytically inactive. This can be caused by several factors:
-
Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2]
-
High Temperatures: While necessary for activating the C-Cl bond, excessive heat can accelerate catalyst decomposition.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. Insufficiently bulky or electron-donating ligands may not adequately protect the metal center.
To mitigate this, consider the following:
-
Use of Bulky Phosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing coordination of the quinoline nitrogen.[2][3]
-
Careful Temperature Control: Gradually increase the reaction temperature and monitor for signs of decomposition.
-
Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts are often more stable and efficient.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, its success with this compound depends on careful control of reaction parameters.
Q4: My Suzuki-Miyaura coupling at the C-3 (iodo) position is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Low conversion at the more reactive C-3 iodo position often points to issues with catalyst activity or reaction setup.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure it is properly reduced to the active Pd(0) species in situ.
-
Base Incompatibility: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base's strength and solubility can significantly impact the transmetalation step.
-
Solvent Effects: Aprotic polar solvents like dioxane, DMF, or toluene with some water are typically effective. Ensure your solvents are adequately degassed to prevent oxidation of the catalyst.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-quality boronic acid or consider using a boronate ester.
Troubleshooting Workflow for C-3 Suzuki Coupling
Caption: Troubleshooting a sluggish Suzuki coupling at the C-3 position.
Q5: I have successfully coupled at the C-3 position, but the subsequent coupling at the C-4 (chloro) position is failing. What adjustments are needed?
The C-4 chloro position is significantly less reactive than the C-3 iodo position. A more robust catalytic system is required.
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[4] Consider using a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or Buchwald's biaryl phosphine ligands.[3] These ligands promote both oxidative addition and reductive elimination.
-
Increase Reaction Temperature: Higher temperatures (e.g., >100 °C) are often necessary to facilitate the oxidative addition at the C-Cl bond.
-
Stronger Base: A stronger base, such as K₃PO₄, may be required to facilitate the transmetalation step with the less reactive aryl chloride.
-
Change in Solvent: A higher-boiling point solvent like toluene or dioxane may be necessary to reach the required temperatures.
| Parameter | C-3 (Iodo) Coupling | C-4 (Chloro) Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, P(cyclohexyl)₃ | XPhos, SPhos, RuPhos |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-120 °C |
| Solvent | Dioxane/H₂O, DMF | Toluene, Dioxane |
Table 1. Recommended starting conditions for selective Suzuki-Miyaura couplings.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for installing alkyne moieties, typically at the most reactive C-I bond.
Q6: My Sonogashira coupling at the C-3 position is not working. What are the common pitfalls?
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[5][6] Failure can often be traced to one of these components.
-
Copper(I) Co-catalyst: The reaction is highly dependent on the presence of a Cu(I) source (typically CuI). Ensure that your CuI is fresh and not oxidized (it should be off-white, not green or brown).
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.[7] Ensure the base is anhydrous.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Ligand Choice: While PPh₃ is commonly used, other phosphine ligands can be more effective.
Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for C-N bond formation.[8] However, the quinoline nitrogen presents a specific challenge.
Q7: I am attempting a Buchwald-Hartwig amination at the C-4 (chloro) position, but the reaction is failing. Is catalyst poisoning the primary issue?
Yes, catalyst poisoning by the quinoline nitrogen is a very likely cause.[2] The lone pair on the quinoline nitrogen can coordinate to the palladium center, forming a stable, inactive complex.
To overcome this:
-
Use Bulky, Electron-Rich Ligands: As with the Suzuki coupling, ligands like XPhos, SPhos, or other biaryl phosphine ligands are essential.[9] Their steric bulk prevents the quinoline nitrogen from accessing and deactivating the palladium center.
-
Choice of Base: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically used. The choice of base can also influence the catalyst's activity and stability.
-
Ammonia Equivalents: For the introduction of a primary amino group (-NH₂), direct coupling with ammonia can be challenging. Consider using an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.[8][10]
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Readily forms active Pd(0) species. |
| Ligand | XPhos, SPhos, BrettPhos | Sterically demanding to prevent catalyst poisoning by quinoline nitrogen.[11] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-110 °C | Sufficient to overcome the activation barrier for C-Cl bond cleavage. |
Table 2. Recommended starting conditions for Buchwald-Hartwig amination at the C-4 position.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the C-3 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-4 Position
This protocol is for the coupling of a second arylboronic acid at the C-4 position of the product from Protocol 1.
Materials:
-
3-Aryl-4-chloro-7-fluoro-6-methoxyquinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
K₃PO₄ (3.0 eq)
-
Anhydrous Toluene (degassed)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-4-chloro-7-fluoro-6-methoxyquinoline, the second arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Add the degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. This reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Ghanem, A., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(5), 3222-3233. [Link]
-
Biscoe, M. R., et al. (2008). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 111(3), 1789-1834. [Link]
-
Friesen, R. W., & Trimble, L. A. (1995). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 73(11), 1937-1944. [Link]
-
Mphahlele, M. J., et al. (2013). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 18(9), 10842-10858. [Link]
-
Powers, D. C., & Ritter, T. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 50(10), 2413-2424. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Evers, A., & Kappe, C. O. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 23(10), 1429-1452. [Link]
-
Catarina, A. F., et al. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 16(12), 10336-10368. [Link]
-
Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. [Link]
-
Browne, D. L., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11568-11599. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed approaches to quinoline core. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Optimization of Pd-Catalyzed Conjunctive Cross- Coupling Employing Phosphinooxazoline Ligands. ResearchGate. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2534-2541. [Link]
-
Fairlamb, I. J. S., et al. (2011). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 133(30), 11516-11519. [Link]
-
Canadian Science Publishing. (1995). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). New Trends in Cross-Coupling. Wiley-VCH. [Link]
-
Semantic Scholar. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
YouTube. (2019). Sonogashira coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
Sources
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- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Purification strategies for products derived from 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
An essential building block in medicinal chemistry and materials science, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline serves as a versatile precursor for a wide range of functionalized quinoline derivatives. Its trifunctional nature (possessing chloro, fluoro, and iodo substituents) allows for selective and sequential reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
However, the very reactivity that makes this scaffold so valuable also presents significant challenges in the purification of its derivatives. Reactions often result in complex mixtures containing unreacted starting materials, catalysts, reagents, and various byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to navigate the purification of these complex molecules effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when using this compound in cross-coupling reactions (e.g., Suzuki)?
A1: When using this substrate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, several classes of impurities are commonly observed. Identifying these is the first step toward devising an effective purification strategy.
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Homo-coupling Products: The organoboronic acid or ester can couple with itself to form a biaryl byproduct. Similarly, the quinoline starting material can undergo homo-coupling.[1][2]
-
Protodeboronation/Protonation Byproducts: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of arenes as byproducts.[1]
-
Dehalogenated/Deiodinated Starting Material: The iodo- or chloro- group on the quinoline ring can be replaced by a hydrogen atom, particularly under harsh reaction conditions or in the presence of strong reducing agents.
-
Residual Palladium Catalyst: The palladium catalyst can precipitate as palladium black or remain in the product as soluble species.[1]
-
Ligand-Related Impurities: Impurities can arise from the phosphorus-based ligands used in the coupling reaction.[3]
Q2: Which analytical techniques are best for assessing the purity of my crude product and purified fractions?
A2: A multi-pronged approach is recommended for robust purity analysis.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is also crucial for optimizing the solvent system for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. It is highly sensitive and can resolve closely related impurities that may not be visible on a TLC plate. It is the method of choice for determining the final purity of a compound to meet strict pharmaceutical standards.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired product and identifying the presence of major impurities. Comparing the integration of product peaks to impurity peaks can provide a good estimate of purity, especially when using an internal standard.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the desired product and helps in the identification of unknown impurity peaks observed in the chromatogram.
Q3: What are the general principles for choosing between recrystallization and chromatography for my quinoline derivative?
A3: The choice depends on the nature of the product and its impurity profile.
-
Recrystallization is ideal when your desired product is a solid and constitutes the major component of the crude material (>90%). It is a highly effective method for removing small amounts of impurities, provided a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature.[5][6]
-
Chromatography is the more versatile and often necessary technique when dealing with complex mixtures, products that are oils or low-melting solids, or when impurities have similar solubility profiles to the product.[7][8] Column chromatography can separate components based on differences in their polarity and affinity for the stationary phase.[7]
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My TLC shows the product and a major impurity have very similar Rf values. How can I improve separation via column chromatography?
Solution: Poor separation on TLC indicates that a standard solvent system (e.g., hexanes/ethyl acetate) is not sufficient.
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Try incorporating a third solvent to modulate polarity. For example:
-
If using hexanes/ethyl acetate, try adding a small amount of dichloromethane or methanol.
-
Consider switching to a completely different solvent system, such as dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing adequate separation, consider using a different stationary phase. Basic alumina can be effective for purifying basic compounds like quinolines and may alter the elution order of your components.[9] Neutral alumina is another option.
-
Improve Column Efficiency: Use a longer column and a finer grade of silica gel. Apply the crude material in a minimal amount of solvent to ensure a narrow starting band. Running a shallow gradient (slowly increasing the polarity of the eluent) can also significantly improve resolution.
Problem 2: After a Suzuki coupling reaction, my crude product is a black, tarry mess. How do I effectively remove the palladium catalyst and other reaction residues before further purification?
Solution: A robust workup procedure is critical before attempting chromatography or recrystallization.
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter this mixture through a pad of Celite® or a small plug of silica gel. This will remove the bulk of the precipitated palladium black.[1]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and perform a series of aqueous washes.
-
Wash with water to remove water-soluble salts.
-
Wash with a saturated aqueous solution of NaHCO₃ or a dilute base (e.g., 1M NaOH) to remove unreacted boronic acid and other acidic impurities.
-
Wash with brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. This cleaner crude material is now ready for purification by chromatography or recrystallization.
Problem 3: My quinoline derivative "oils out" instead of crystallizing during recrystallization. What are the causes and solutions?
Solution: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.
-
Cause: The solution is supersaturated, or the solvent is a very poor solvent for your compound.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add more of the hot solvent to decrease the saturation level.[10]
-
Cool Slowly: Allow the solution to cool to room temperature very slowly, without disturbance. Once at room temperature, you can move it to a refrigerator or ice bath to maximize crystal formation. Rapid cooling promotes oiling.[5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small "seed" crystal of the pure product.
-
Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Heat to clarify and then cool slowly. Common systems include ethanol/water, hexane/ethyl acetate, or dichloromethane/hexane.[10]
-
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol describes a standard procedure for purifying a quinoline derivative using silica gel flash chromatography.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate).
-
The ideal solvent system will give the desired product an Rf value of ~0.2-0.4 and show good separation from all impurities.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Standard Recrystallization
This protocol provides a general method for purifying a solid compound.[5][6]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a potential solvent and see if it dissolves at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.[5]
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Data Summary Tables
Table 1: Common Impurities and Their Origin in Suzuki Reactions
| Impurity Type | Chemical Structure Example | Likely Origin |
| Homo-coupling | R-R (from R-B(OH)₂) | Reaction of two molecules of the organoboron reagent.[1] |
| Protodeboronation | Ar-H | Reaction of the organoboron reagent (Ar-B(OH)₂) with a proton source.[1] |
| Dehalogenation | Quinoline-H | Reductive cleavage of the C-I or C-Cl bond. |
| Palladium Black | Pd(0) | Aggregation and precipitation of the palladium catalyst.[1] |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Polarity of Product | Starting Solvent System (v/v) | Notes |
| Low Polarity | 95:5 Hexanes:Ethyl Acetate | Good for non-polar derivatives. |
| Medium Polarity | 7:3 Hexanes:Ethyl Acetate | A common starting point for many quinoline derivatives. |
| Medium-High Polarity | 98:2 Dichloromethane:Methanol | Effective for more polar compounds containing N-H or O-H groups. |
| High Polarity | 95:5 Dichloromethane:Methanol | Use with caution as streaking can occur; may require additives like triethylamine for basic compounds. |
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a synthesized quinoline derivative.
Caption: A standard workflow from reaction completion to pure, isolated product.
References
-
MDPI. Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Available from: [Link]
-
Wikipedia. Quinoline. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]
- Google Patents. Quinoline compounds and process of making same.
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]
- Google Patents. The crystallization of quinoline.
-
Reachem. The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
Moravek. How Is Chromatography Used for Purification?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Available from: [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Available from: [Link]
-
Chromatography Online. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available from: [Link]
-
ACS Publications. Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
PubMed. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
IJSDR. Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. researchgate.net [researchgate.net]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. moravek.com [moravek.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Managing Catalyst Deactivation in Reactions with 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common and complex challenge of catalyst deactivation. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry and materials science. However, its very structure presents unique challenges in catalytic reactions, particularly palladium-catalyzed cross-couplings. The primary obstacle is the inherent Lewis basicity of the quinoline nitrogen, which can act as a potent catalyst poison.[1][2] This guide will walk you through diagnosing, mitigating, and preventing common catalyst deactivation pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this substrate.
Q1: My cross-coupling reaction starts but then stalls before completion. What is the likely cause?
A1: A reaction that initiates but fails to reach completion is a classic symptom of gradual catalyst deactivation.[3] With this compound, the primary suspects are:
-
Progressive Catalyst Poisoning: The quinoline nitrogen, with its available lone pair of electrons, can coordinate to the palladium center, progressively removing active catalyst from the catalytic cycle.[1][2]
-
Thermal Degradation: If the reaction requires elevated temperatures, the catalyst complex may slowly decompose over time. This can involve ligand degradation or the aggregation of palladium into inactive forms.[4][5]
-
Ligand Oxidation/Degradation: Phosphine ligands, commonly used in cross-coupling, can be susceptible to oxidation or P-C bond cleavage under reaction conditions, leading to the formation of inactive palladium species.[6]
Q2: I'm observing a black precipitate forming in my reaction flask. Is this a problem?
A2: Yes, this is a significant indicator of catalyst deactivation. The black precipitate is typically "palladium black," which consists of agglomerated, catalytically inactive palladium nanoparticles.[7][8][9] Its formation signals that the ligand is failing to stabilize the Pd(0) species in solution. This can be caused by:
-
Insufficient Ligand-to-Metal Ratio: Not enough ligand is present to keep the palladium centers isolated and soluble.
-
High Reaction Temperature: Elevated temperatures can increase the rate of ligand dissociation, freeing up palladium atoms to aggregate.[10][11]
-
Poor Ligand Choice: The selected ligand may not provide sufficient steric bulk or strong enough binding to prevent aggregation.
Q3: Why is my reaction showing poor reproducibility between different batches?
A3: Poor reproducibility often points to sensitivity towards trace impurities or atmospheric conditions.[2] Key factors to investigate are:
-
Reagent Purity: Trace impurities in your starting material, reagents, or solvents can act as catalyst poisons. Sulfur and certain organic functional groups are known poisons.[1][12]
-
Solvent Quality: Solvents can contain impurities or peroxides (especially ethers like THF) that degrade the catalyst or ligands.[13] Using anhydrous, degassed solvents is critical.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Even a small leak in your inert gas setup (Argon or Nitrogen) can lead to rapid oxidation and deactivation.
Q4: Which halogen on the quinoline is expected to react first in a cross-coupling reaction?
A4: The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the general trend: I > Br > OTf > Cl. Therefore, in reactions with this compound, the C-I bond is significantly more reactive and will be the primary site of cross-coupling under standard conditions. Reacting the C-Cl bond requires a more active catalyst system, often employing specialized bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands and more forcing conditions.[9]
Part 2: Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose and resolve specific issues observed during your experiment.
Issue 1: Low to No Product Conversion
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Catalyst Poisoning by Quinoline Nitrogen | Run a control reaction with a similar substrate lacking the nitrogen heterocycle (e.g., an iodonaphthalene derivative) under identical conditions. If this reaction proceeds, quinoline poisoning is highly likely. | Use a bulky ligand: Employ sterically demanding ligands (e.g., Buchwald-type phosphines like SPhos, XPhos, or tBuXPhos). The steric hindrance around the metal center can physically block the quinoline nitrogen from coordinating.[8] Increase catalyst/ligand loading: A higher initial concentration of active catalyst may help achieve a reasonable yield before complete deactivation occurs. |
| Inactive Pre-catalyst | Ensure your Pd(II) pre-catalyst is being properly reduced to the active Pd(0) state. The reaction should typically change color upon initiation. | Use a Pd(0) source directly: Consider starting with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Verify reduction conditions: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions (solvent, base, temperature) are suitable for in-situ reduction.[14] |
| Impurity Poisoning | Analyze starting materials and reagents via NMR, GC-MS, or elemental analysis to check for impurities like sulfur compounds.[12] | Purify reagents: Recrystallize starting materials and distill solvents. Use high-purity reagents: Purchase reagents from reputable suppliers and use fresh bottles. |
| Poor Solubility | Observe the reaction mixture. If reagents (especially the base or boronic acid) are not dissolving, the reaction will be slow or incomplete. | Solvent Screening: Test different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane, DMF). The choice of solvent can significantly impact reaction rates and catalyst stability.[15][16][17][18] |
Issue 2: Visible Formation of Palladium Black
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Ligand Dissociation/Decomposition | Monitor the reaction by ³¹P NMR if possible to observe changes in the phosphine ligand signal or the appearance of phosphine oxide. | Increase Ligand-to-Metal Ratio: Increase the ratio from a standard 1.1:1 to 2:1 or higher. The excess ligand helps shift the equilibrium away from the dissociated, unstable Pd(0) species. Use a Chelating Ligand: Bidentate phosphine ligands (e.g., Xantphos, dppf) bind to the metal at two points (the "chelate effect"), making dissociation much less likely and greatly enhancing thermal stability.[6] |
| Excessive Reaction Temperature | Run the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) and monitor the rate of Pd black formation and product conversion. | Optimize Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate. High temperatures accelerate both the desired reaction and catalyst decomposition pathways.[5][19] |
| Inefficient Pd(II) Pre-catalyst Reduction | Rapid, uncontrolled reduction of Pd(II) to Pd(0) in the absence of sufficient ligand can lead to immediate aggregation. | Controlled Pre-catalyst Formation: Pre-stir the Pd(II) source and the ligand in the solvent for 15-30 minutes before adding other reagents. This allows the stable Pd(II)-ligand complex to form, leading to a more controlled reduction to a stabilized Pd(0) species.[14] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid at the C-3 iodo position of the substrate.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.
- Use anhydrous, degassed solvent. To degas, sparge the solvent with argon for 30 minutes or use a freeze-pump-thaw method (3 cycles).
- Ensure all solid reagents are dry and stored in a desiccator.
2. Reaction Assembly (under inert atmosphere):
- To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
- Evacuate and backfill the flask with argon (3 cycles).
- Add this compound (1.0 equiv).
- Add the arylboronic acid (1.2-1.5 equiv).
- Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
- Add the degassed solvent (e.g., Dioxane or Toluene, concentration ~0.1 M).
3. Reaction Execution and Monitoring:
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Take aliquots using a nitrogen-purged syringe.
4. Work-up and Purification:
- Once complete, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and wash with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Visualization 1: Major Catalyst Deactivation Pathways
This diagram illustrates the primary routes by which an active Pd(0) catalyst can become deactivated.
Caption: Major pathways for palladium catalyst deactivation.
Visualization 2: Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose the root cause of a failed or stalled reaction.
Caption: A decision-tree for troubleshooting low conversion.
References
-
Catalyst poisoning - Wikipedia. Provides an overview of chemical deactivation of catalysts, listing common poisons including nitrogen-containing heterocycles. ([Link])
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Discusses catalyst deactivation pathways, including dimerization, in the context of cross-coupling with nitrogen-containing ligands. ([Link])
-
Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Publications. Details mechanisms of chemical deactivation of palladium catalysts, including surface poisoning. ([Link])
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes - PubMed. Describes how excess cyanide can disrupt multiple steps in the catalytic cycle, leading to inactive palladium complexes. ([Link])
-
Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed. Discusses the problem of palladium black formation and strategies to suppress it using specific pyridine-based ligands. ([Link])
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. Explains how impurities can bind to active sites and cause deactivation in palladium and platinum catalysts. ([Link])
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Summarizes major causes of palladium catalyst deactivation, including sintering, coking, and poisoning. ([Link])
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols - researchmap. Details the issue of metal aggregation and precipitation leading to catalyst decomposition, specifically Pd black formation. ([Link])
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. Elucidates a catalyst deactivation mechanism involving dimerization of a nickel(II) intermediate. ([Link])
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Describes a unique catalyst deactivation pathway involving ligand-promoted dimerization in Suzuki-Miyaura coupling. ([Link])
-
Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - NIH. Discusses thermal degradation mechanisms of palladium catalysts, such as agglomeration and sintering of metal particles at high temperatures. ([Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Reviews the fundamental interactions between solvent and catalyst, informing rational solvent selection. ([Link])
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Investigates how solvent contaminants can interfere in Suzuki reactions and poison the catalyst. ([Link])
-
Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - Kyushu University. Describes a catalyst system that suppresses palladium black formation, a common deactivation pathway. ([Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Explains how the choice of solvent has a crucial impact on all aspects of cross-coupling reactions, including catalyst stability. ([Link])
-
How to prevent Pd (0) to form aggregate? : r/chemistry - Reddit. A discussion forum offering practical advice on preventing palladium black formation, such as dilution and ligand choice. ([Link])
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Details the importance of controlling the Pd(II) reduction process to avoid the formation of palladium nanoparticles (palladium black). ([Link])
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Discusses how solvent properties can significantly affect the rate, selectivity, speciation, stability, and performance of a catalyst. ([Link])
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Demonstrates how solvents can strongly influence the outcome and selectivity of palladium-catalyzed cross-coupling reactions. ([Link])
-
Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters - MDPI. Discusses Pd sintering as a main deactivation mechanism, particularly under hydrothermal conditions. ([Link])
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Provides an overview of catalyst degradation challenges in palladium-catalyzed reactions. ([Link])
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Investigates catalyst deactivation during repeated uses in Suzuki-Miyaura cross-coupling, assigning it to strong product adsorption. ([Link])
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Highlights the role of starting material impurities, specifically elemental sulfur, as a palladium catalyst poison. ([Link])
-
Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water - ResearchGate. Shows that water can accelerate the degradation process of palladium catalysts. ([Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. A forum discussion about troubleshooting Suzuki couplings, suggesting checks for boronic acid deactivation. ([Link])
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Discusses catalyst deactivation due to the adsorption of the cross-coupling product on the catalyst support. ([Link])
-
The thermal decomposition of palladium acetate. | Nokia.com. Characterizes the thermal decomposition of a common palladium pre-catalyst, Pd(OAc)₂. ([Link])
-
(PDF) Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. Describes the thermal stability of palladium nanoparticles, noting that aggregation is observed at temperatures above 500 °C. ()
Sources
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- 6. benchchem.com [benchchem.com]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
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- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Solvent and base effects on the reactivity of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Technical Support Center: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this highly functionalized quinoline building block. The strategic arrangement of iodo, chloro, and fluoro substituents presents distinct opportunities for sequential, site-selective functionalization, but also introduces specific challenges. This guide provides troubleshooting protocols and answers to frequently encountered issues to help you optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses foundational concepts governing the reactivity of your substrate. Understanding these principles is the first step in effective troubleshooting.
Q1: What is the expected order of reactivity for the halogen substituents in palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in standard palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond dissociation energy. For your substrate, the order of reactivity is overwhelmingly:
Iodo (at C3) >> Chloro (at C4) >>>> Fluoro (at C7)
-
C3-Iodo Bond: This is the most labile and reactive site. The C-I bond is the weakest, making it highly susceptible to oxidative addition by a Pd(0) catalyst, even under mild conditions. This position should be the primary target for your initial cross-coupling reaction.
-
C4-Chloro Bond: The C-Cl bond is significantly stronger and requires more forcing conditions to react.[1] This difference allows for excellent selectivity. After functionalizing the C3 position, the C4-chloro group can be targeted in a subsequent coupling step, typically requiring higher temperatures, stronger bases, and more electron-rich, bulky phosphine ligands.
-
C7-Fluoro Bond: The C-F bond is the strongest and is generally considered inert under typical palladium cross-coupling conditions. It serves as a stable substituent for modulating the electronic properties of the final molecule.
Q2: How does the quinoline nitrogen affect my palladium-catalyzed reaction?
The lone pair of electrons on the quinoline nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in sluggish reactions or low yields.[2] This is a common issue with nitrogen-containing heterocycles.
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like RuPhos, BrettPhos) can sterically hinder the quinoline nitrogen from coordinating to the palladium center.[2]
-
Reaction Conditions: In some cases, the choice of solvent and base can modulate this interaction.
Part 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides targeted advice for common palladium-catalyzed reactions performed on this compound.
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
The Suzuki-Miyaura reaction is invaluable for creating biaryl structures, a common motif in pharmaceuticals.[3]
This is a classic optimization problem. A low yield with decomposition points towards incompatible conditions rather than a lack of reactivity.
-
Causality - The Role of the Base: The base in a Suzuki reaction is not merely an acid scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species. An inappropriate base can cause issues:
-
Too Weak (e.g., NaHCO₃): May not form the boronate complex efficiently, leading to a stalled reaction.
-
Too Strong (e.g., NaOH in some solvents): Can promote proto-deboronation of the boronic acid or degradation of your sensitive quinoline substrate, especially at elevated temperatures.
-
-
Causality - The Role of the Solvent: Solvents stabilize the catalytic species and influence reaction rates.[4][5]
-
Polar Aprotic Solvents (Dioxane, DMF, THF): These are generally excellent choices as they effectively solvate the palladium complexes and inorganic base. The addition of water is often crucial for dissolving the base and facilitating the formation of the active boronate.[6]
-
Non-Polar Solvents (Toluene): Can be effective but may require a phase-transfer catalyst if an aqueous base is used.
-
Caption: Troubleshooting workflow for a low-yield Suzuki coupling.
After successfully coupling at the C3-iodo position and purifying your intermediate, you must intensify the reaction conditions to target the more robust C-Cl bond.
-
Increase Temperature: Reactions targeting C-Cl bonds often require temperatures in the range of 100-120°C.
-
Use a Stronger Base: A base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃ for this more challenging coupling.[7]
-
Switch to an Advanced Ligand: Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that are known to promote the difficult oxidative addition of C-Cl bonds.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for installing alkynes, which are versatile handles for further chemistry, including click reactions and cyclizations.[8]
Glaser coupling is a common side reaction in Sonogashira chemistry, driven by the copper(I) co-catalyst under aerobic conditions.
-
Causality - The Role of Copper and Oxygen: The Cu(I) co-catalyst facilitates the formation of a copper-acetylide intermediate.[9] However, in the presence of oxygen, Cu(I) can catalyze the oxidative dimerization of your terminal alkyne.
-
Mitigation Strategies:
-
Thoroughly Degas: Ensure your solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalysts to remove oxygen.
-
Use an Amine Base/Solvent: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are crucial. They act as both the base to deprotonate the alkyne and as a solvent, and their basicity helps maintain a reducing environment, minimizing Glaser coupling.[10][11]
-
Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. These reactions often require a stronger base (e.g., Cs₂CO₃) and a slightly higher catalyst loading but completely eliminate the source of the side reaction.[11]
-
Part 3: Data Summaries and Experimental Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Selective C3-Iodo Coupling | Subsequent C4-Chloro Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (2-4 mol%) | Standard catalysts suffice for C-I; more active Pd(0) source often used for C-Cl. |
| Ligand | - (if using Pd(PPh₃)₄) or dppf | XPhos, SPhos, or RuPhos (4-8 mol%) | Bulky, electron-rich ligands are essential to activate the stronger C-Cl bond. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | A stronger base is often required for the less reactive chloride. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | 1,4-Dioxane or Toluene | Anhydrous conditions with a stronger base are common for C-Cl couplings. |
| Temperature | 80 - 90 °C | 100 - 120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl oxidative addition. |
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol is a representative starting point. Optimization may be required for your specific alkyne.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Base Addition: Add degassed triethylamine (Et₃N) or a mixture of degassed THF and DIPEA via syringe. The solution should be sufficiently dilute (e.g., 0.1 M).
-
Reaction: Stir the mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove catalyst residues. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Sequential Cross-Coupling Strategy
Caption: A typical reaction pathway for the substrate.
References
-
BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. 12
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. 13
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. 14
-
BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. 15
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. 1
-
PubMed Central (PMC). (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. 16
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chemical Communications. 17
-
National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 4
-
BenchChem. (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. 10
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. 18
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. 19
-
PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. 20
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. 21
-
BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. 2
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. 9
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. 22
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. 6
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. 7
-
Wikipedia. (n.d.). Sonogashira coupling. 11
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. 5
-
PubMed Central (PMC). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. 3
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. 8
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Minimizing homocoupling byproducts with 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Technical Support Center: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
A Researcher's Guide to Minimizing Homocoupling Byproducts in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling byproducts in various cross-coupling reactions.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a versatile building block in medicinal chemistry. However, its iodo-substituent, while highly reactive and desirable for cross-coupling, also makes it susceptible to forming homocoupling byproducts. This undesired reaction, where two molecules of the quinoline starting material couple with each other, can significantly reduce the yield of the desired product and complicate purification.[1] This guide will walk you through understanding the causes of homocoupling and provide practical solutions to mitigate this side reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Q1: I'm observing a significant amount of the homocoupled dimer of my iodoquinoline in my Suzuki-Miyaura reaction. What are the primary causes?
A1: Homocoupling in Suzuki-Miyaura reactions is often attributed to the presence of Pd(II) species and oxygen in the reaction mixture.[1][2] The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[2][3] In the case of your iodoquinoline, a similar pathway involving the palladium catalyst is likely.
Core Solutions:
-
Rigorous Degassing: The most critical step is to ensure your reaction is performed under a strictly inert atmosphere.[4] Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction.[5][6] Inefficient reduction of Pd(II) can leave residual Pd(II) that promotes homocoupling.
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][7]
Q2: My Sonogashira coupling of this compound with a terminal alkyne is plagued by the formation of a butadiyne byproduct (Glaser coupling). How can I prevent this?
A2: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[8][9][10]
Core Solutions:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[8][9] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can reduce the rate of homocoupling.[8]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[8]
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol.[8][10] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[10][11]
Q3: I'm attempting a Buchwald-Hartwig amination and noticing some starting iodoquinoline homocoupling. What factors should I consider?
A3: While less common than in Suzuki or Sonogashira reactions, homocoupling can still occur in Buchwald-Hartwig aminations. The choice of ligand and base is crucial in preventing this side reaction.[12][13]
Core Solutions:
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly effective at promoting the desired C-N bond formation and suppressing side reactions.[12][14][15] Bidentate ligands can also help prevent the formation of palladium iodide dimers that may be less active.[12]
-
Base Optimization: The choice of base is critical.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] Weaker bases may not be effective enough to promote the desired amination, potentially allowing for side reactions to occur.
-
Pre-catalyst Choice: Using a well-defined Pd(0) pre-catalyst can lead to a more controlled initiation of the catalytic cycle and minimize side reactions.[16]
Frequently Asked Questions (FAQs)
Q: Can the reaction temperature influence the extent of homocoupling?
A: Yes, reaction temperature can have a significant impact. While higher temperatures can increase the rate of the desired cross-coupling, excessively high temperatures can also accelerate catalyst decomposition and favor side reactions like homocoupling.[8][17] It is often beneficial to screen a range of temperatures to find the optimal balance for your specific reaction.
Q: How does the purity of my this compound and other reagents affect homocoupling?
A: Reagent purity is paramount. Impurities in your starting materials, solvents, or base can poison the catalyst and lead to the formation of side products.[8][18] Ensure all your reagents are of high purity and that your solvents are anhydrous and properly degassed.
Q: Can the choice of solvent affect the formation of homocoupling byproducts?
A: Absolutely. The solvent plays a crucial role in solubilizing the reagents and catalyst, and its polarity can influence the reaction pathway.[19] Aprotic solvents like dioxane, THF, or toluene are commonly used in cross-coupling reactions.[14] It's important to choose a solvent that provides good solubility for all components of the reaction.[20]
Q: Are there any visual cues during the reaction that might indicate a problem with homocoupling?
A: A common visual indicator of catalyst decomposition, which can lead to side reactions, is the formation of palladium black (finely divided palladium metal).[8] If your reaction mixture turns black shortly after adding the reagents, it could signify that your catalyst is precipitating out of solution and becoming inactive. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[8]
Experimental Protocols & Data
Table 1: General Troubleshooting Summary for Minimizing Homocoupling
| Parameter | Recommended Action | Rationale |
| Atmosphere | Maintain a strictly inert (Argon or Nitrogen) atmosphere. | Oxygen promotes catalyst oxidation and homocoupling side reactions.[1][2][9] |
| Solvent | Use anhydrous, degassed solvents. | Water and oxygen can lead to catalyst deactivation and side reactions.[4][18] |
| Catalyst | Use a Pd(0) pre-catalyst or ensure efficient in-situ reduction of Pd(II). | Inefficient reduction can leave residual Pd(II) which promotes homocoupling.[5][6] |
| Ligands | For C-N coupling, use bulky, electron-rich phosphine ligands. | These ligands promote the desired reductive elimination and suppress side reactions.[12][14] |
| Temperature | Screen a range of temperatures to find the optimal conditions. | Excessive heat can lead to catalyst decomposition and increased side products.[8] |
| Reagent Purity | Use high-purity starting materials, reagents, and solvents. | Impurities can poison the catalyst and lead to undesirable side reactions.[8][18] |
Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[14]
Visualization of Reaction Pathways
Caption: Reaction pathways for desired cross-coupling versus undesired homocoupling.
References
-
Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
Thieme. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2015). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
ACS Publications. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. Retrieved from [Link]
-
ResearchGate. (2025). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
YouTube. (2025). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Mapping the Interactions of I2, I., I−, and I+ with Alkynes and Their Roles in Iodocyclizations | Request PDF. Retrieved from [Link]
-
DOI. (n.d.). Response of coupling of extrasystoles to warming and cooling the focus of origin. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the Surface Temperature Evolution over Organic and Inorganic Compounds on Iapetus. Retrieved from [Link]
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Technical Support Center: Palladium-Catalyzed Reactions of Polyhalogenated Quinolines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving polyhalogenated quinoline scaffolds. Quinolines are privileged structures in medicinal chemistry and materials science, and their functionalization is a key step in the development of novel compounds. However, the presence of multiple halogen atoms introduces unique challenges related to reactivity, selectivity, and side-product formation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Researchers often face challenges such as low conversion, poor regioselectivity, or the formation of undesired byproducts. The following section addresses these specific problems with potential causes and actionable solutions.
Dot Diagram: Troubleshooting Workflow
This diagram provides a logical pathway to diagnose issues in your palladium-catalyzed quinoline functionalization.
Caption: Troubleshooting decision tree for palladium-catalyzed reactions.
Question 1: My reaction shows low or no conversion of the polyhalogenated quinoline starting material. What are the likely causes and solutions?
This is one of the most common issues and typically points to problems with catalyst activity or the inherent reactivity of the substrate.
-
Potential Cause A: Inactive Catalyst System. The active Pd(0) species is sensitive to oxygen and must be generated and maintained under inert conditions.[1] If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[2]
-
Solution:
-
Ensure Rigorous Inert Conditions: Use solvents that have been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use a Pre-catalyst: Consider using commercially available Pd(0) pre-catalysts or palladacycles, which are often more stable and provide more reproducible results.[3]
-
Verify Reagent Quality: Phosphine ligands can oxidize over time. Use fresh, high-purity ligands. The quality of the base is also critical; ensure it is anhydrous if the reaction requires it.
-
-
-
Potential Cause B: Poor Oxidative Addition. Oxidative addition of the palladium catalyst into the carbon-halogen bond is often the rate-determining step.[3] C-Cl bonds are significantly less reactive than C-Br or C-I bonds.[2][4] Additionally, electron-donating groups on the quinoline ring can deactivate the C-X bond towards oxidative addition.[5]
-
Solution:
-
Ligand Choice is Critical: For unreactive C-Cl bonds, standard ligands like PPh₃ are often ineffective. Switch to sterically demanding, electron-rich phosphine ligands such as P(t-Bu)₃, Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[6][7] These ligands increase the electron density on the palladium center, promoting its insertion into the C-X bond.[7]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. Monitor for potential decomposition of starting materials or products.
-
-
-
Potential Cause C: Incorrect Solvent or Base. The solvent and base do more than just provide the medium and pH; they are intimately involved in the catalytic cycle. Solvent polarity can influence catalyst stability and speciation, sometimes leading to the formation of anionic palladium complexes that alter reactivity.[8][9][10] The base is crucial for the transmetalation step in Suzuki couplings and for regenerating the catalyst in other cycles.[3][6]
-
Solution: Screen a matrix of solvents and bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, toluene, or DMF, often with a small amount of water.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[11]
-
Question 2: I am using a dihaloquinoline (e.g., 2,4-dichloroquinoline), and the reaction is not regioselective. How can I control which halogen reacts?
Controlling regioselectivity is a key challenge. The outcome is a delicate balance between the inherent electronics of the substrate and the reaction conditions.
-
Potential Cause A: Similar Inherent Reactivity. In many N-heterocycles, the C-X bond at the position alpha to the nitrogen (C2) is the most electronically activated and susceptible to oxidative addition.[12] However, the C4 position is also activated. Without careful tuning, you may get a mixture of products.
-
Solution:
-
Exploit Inherent Reactivity: For initial attempts, assume the C2 position is more reactive. Milder conditions (lower temperature, less activating ligand) may favor selective reaction at the more labile site.
-
Leverage Catalyst Control: Site selectivity can often be inverted by changing the ligand.[13] For example, while many standard catalysts might favor the C2 position, a catalyst system with a very bulky ligand could potentially favor the less sterically hindered C4 position. A systematic screening of ligands is essential.
-
-
-
Potential Cause B: Over-reaction. If the conditions are too harsh, the initial mono-substituted product can react further to give a di-substituted product, which complicates the analysis of selectivity.
-
Solution:
-
Control Stoichiometry: Use only one equivalent of the coupling partner relative to the dihaloquinoline.
-
Monitor the Reaction: Track the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.
-
-
The following table provides a starting point for achieving regioselectivity with 2,4-dichloroquinoline based on literature precedents.
| Target Position | Reaction Type | Typical Conditions | Rationale | Reference |
| C2 | Sonogashira | 10% Pd/C, PPh₃, CuI, H₂O | The C2 position is generally more reactive towards oxidative addition. This system provides high selectivity for mono-alkynylation at C2. | [14] |
| C4 | Suzuki | (PPh₃)₂PdCl₂, PCy₃, Cs₂CO₃, Dioxane/H₂O | After functionalizing C2, the remaining C4-Cl is less reactive and requires a more activating ligand like PCy₃ for successful coupling. | [14] |
| C8 | C-H Arylation | Pd(OAc)₂, Acetic Acid (solvent) | With quinoline N-oxides, phosphine-free conditions in an acidic medium can favor C8 cyclopalladation, overriding the typical C2 selectivity. | [15] |
Question 3: My desired product is formed, but I have significant amounts of side products like dehalogenated quinoline or homocoupled starting materials. How can I prevent this?
Side reactions compete with the desired cross-coupling pathway and can significantly lower your yield.
-
Side Product A: Hydrodehalogenation. This is the replacement of a halogen with a hydrogen atom.
-
Mechanism: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source. Common hydride sources include amine bases or alcoholic solvents.[2]
-
Solution:
-
Choose Your Base Carefully: Avoid bases that can easily provide a hydride, especially at high temperatures. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often better than amine bases if dehalogenation is an issue.
-
Use Anhydrous Conditions: Water can sometimes be a proton source. If possible, use thoroughly dried solvents and reagents.[2][16]
-
-
-
Side Product B: Homocoupling. This involves the coupling of two molecules of one of the reaction partners (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).
-
Mechanism: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[2] In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[17]
-
Solution:
-
Rigorous Degassing: As mentioned before, eliminating oxygen from the reaction is the most effective way to prevent homocoupling.
-
Consider Copper-Free Sonogashira: If alkyne dimerization is a persistent problem, numerous copper-free Sonogashira protocols have been developed. These often require specific ligands to facilitate the direct reaction between the palladium complex and the alkyne.[18][19]
-
-
-
Side Product C: Protodeborylation (Suzuki Reaction). This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.
-
Mechanism: Boronic acids can be unstable, particularly under basic or aqueous conditions.[2]
-
Solution:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are generally more robust and less prone to protodeborylation.
-
Use a Milder Base: If your substrate allows, using a milder base like KF may reduce the rate of protodeborylation.[6]
-
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium source and ligand? A: The choice depends primarily on the reactivity of your C-X bond.
-
For C-I and C-Br bonds: These are more reactive, and often a simple system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is sufficient.
-
For C-Cl bonds: These are challenging and require more specialized catalysts. Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A, Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][20][21] These ligands accelerate the rate-limiting oxidative addition step.[7]
-
Pre-catalysts: For better reproducibility and ease of handling, consider using commercially available pre-catalysts like Pd(dppf)Cl₂ or PEPPSI-type catalysts.
Q: What is the typical reactivity order of halogens on the quinoline core? A: The reactivity order for oxidative addition generally follows the carbon-halogen bond strength: C-I > C-Br > C-Cl >> C-F.[2][3] This allows for selective reactions on polyhalogenated systems by tuning the reaction conditions. For example, a mild catalyst system might react selectively with a C-I bond, leaving C-Cl bonds untouched.
Q: My reaction mixture turns black immediately. Does this mean the reaction has failed? A: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," is common in these reactions and can cause the mixture to appear dark brown or black.[5] This is often the true catalytic species or a reservoir for it. However, rapid and extensive precipitation of a black solid can indicate catalyst decomposition and loss of activity. If this is accompanied by a stall in the reaction, you should revisit your conditions, particularly the ligand choice, temperature, and inert atmosphere.
Key Experimental Protocols
The following are representative, detailed protocols for the regioselective functionalization of 2,4-dichloroquinoline, based on established literature.[14]
Protocol 1: C2-Selective Sonogashira Coupling of 2,4-Dichloroquinoline
This procedure selectively functionalizes the more reactive C2 position.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloroquinoline (1.0 mmol, 1 equiv.), 10% Palladium on Carbon (10 mol%), triphenylphosphine (PPh₃, 20 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add degassed water (e.g., 5 mL). Stir the suspension.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-chloroquinoline.
Protocol 2: C4-Selective Suzuki Coupling of a 2-Alkynyl-4-chloroquinoline
This procedure functionalizes the remaining C4 position of the product from Protocol 1.
-
Reaction Setup: To a flame-dried Schlenk flask, add the 2-alkynyl-4-chloroquinoline (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂, 5 mol%), and cesium carbonate (Cs₂CO₃, 3.5 mmol, 3.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Ligand Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and a solution of tricyclohexylphosphine (PCy₃, 5 mol%) in dioxane. Stir for 10 minutes at room temperature.
-
Boronic Acid Addition: Add the arylboronic acid (1.5 mmol, 1.5 equiv.) followed by degassed water (e.g., 3 mL).
-
Heating: Heat the mixture to 80 °C and stir until the reaction is complete by TLC or LC-MS analysis.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography to afford the final 2-alkynyl-4-arylquinoline product.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kamal, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. National Institutes of Health. [Link]
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Wang, D.-H., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. [Link]
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Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
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ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Newman, S. G. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Ghaffari, B., et al. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
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PubMed. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
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Corbet, M., & De Leseleuc, M. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
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Alagille, D., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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Validation & Comparative
A Comparative Guide to the Chemoselective Functionalization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For researchers and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its rigid bicyclic structure is a privileged pharmacophore found in numerous therapeutic agents. The strategic introduction of diverse substituents onto this core is paramount for modulating biological activity, pharmacokinetic properties, and target specificity. Polyhalogenated quinolines, such as 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline , represent highly valuable and versatile synthetic intermediates. Their utility, however, is entirely dependent on the ability to selectively functionalize one halogenated position in the presence of others.
This guide provides an in-depth technical comparison of the reactivity of the three distinct carbon-halogen bonds in this compound. We will dissect the underlying electronic and steric principles that govern this differential reactivity and provide a comparative analysis against other haloquinolines, supported by experimental data from the literature.
The Molecule in Focus: A Hierarchy of Reactive Sites
The synthetic power of this compound lies in its three distinct halogen atoms, each offering a unique handle for chemical modification. The key to unlocking its potential is understanding the inherent reactivity hierarchy of the C3-Iodo, C4-Chloro, and C7-Fluoro bonds.
Caption: Reactivity hotspots on this compound.
Scientific Foundation of Differential Reactivity
The ability to perform chemoselective transformations on a polyhalogenated substrate is governed by fundamental principles of physical organic chemistry.
Carbon-Halogen Bond Strength in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are cornerstones of modern synthesis. The universally accepted mechanism begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is typically rate-determining, and its facility is inversely proportional to the bond dissociation energy of the C-X bond.[1][2]
The established reactivity trend is: C-I > C-Br >> C-Cl >> C-F [3][4]
This hierarchy is the primary determinant of selectivity. The weaker C-I bond (approx. 65 kcal/mol for Ph-I) undergoes oxidative addition far more readily than the stronger C-Cl bond (approx. 96 kcal/mol for Ph-Cl) and the exceptionally strong C-F bond (approx. 126 kcal/mol for Ph-F).[3] This allows for highly selective reactions at the C3-iodo position while leaving the C4-chloro and C7-fluoro positions intact.
Electronic Effects in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction rate is dictated by two main factors:
-
Ring Activation: The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), accelerating the reaction.[5]
-
Leaving Group Ability: The ability of the halide to depart is also crucial.
In the context of this compound:
-
C4-Cl: The chlorine at the C4 position is significantly activated towards nucleophilic attack. The powerful electron-withdrawing effect of the ring nitrogen atom at the 1-position makes the C4 carbon highly electrophilic.[6]
-
C7-F: The fluorine at the C7 position is on the carbocyclic ring and is not directly activated by the ring nitrogen in the same way as the C4-Cl. While fluorine is a poor leaving group in SN1/SN2 reactions, its high electronegativity can make the attached carbon susceptible to attack in SNAr, but its leaving group ability is generally lower than chlorine.[7] The presence of the electron-donating methoxy group at C6 further deactivates the C7 position towards nucleophilic attack.
Therefore, a clear reactivity difference is expected between the C4-Cl and C7-F positions in SNAr reactions.
Comparative Performance in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
The differential C-X bond strength allows for a stepwise, regioselective functionalization of this compound.
Caption: Stepwise functionalization workflow for this compound.
A. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds. Studies on analogous chloro-iodoquinoline systems provide compelling evidence for exceptional selectivity.
-
Comparison: In a direct competition experiment between 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline, the Suzuki reaction with phenylboronic acid occurred exclusively at the C-I position of 7-chloro-4-iodoquinoline, leaving the C-Cl bonds untouched.[8] The reaction of 7-chloro-4-iodoquinoline provided a 98% isolated yield of the C4-phenylated product, demonstrating the vast difference in reactivity.[8][9]
-
Application to Target Molecule: We can confidently predict that the Suzuki coupling of this compound with an arylboronic acid will proceed selectively at the C3-iodo position under standard conditions. Subsequent coupling at the C4-chloro position would require a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) and harsher conditions.[3] The C7-fluoro position would remain inert to these conditions.
B. Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalyst system.[10][11] The reactivity trend mirrors that of the Suzuki coupling.
-
Comparison: Studies on 2-aryl-4-chloro-3-iodoquinolines have shown that Sonogashira coupling with terminal acetylenes occurs exclusively at the C3-iodo position, yielding 2-aryl-3-(alkynyl)-4-chloroquinolines as the sole products.[12] This demonstrates the catalyst's preference for the more labile C-I bond.
-
Application to Target Molecule: A Sonogashira reaction on our target molecule will selectively form a C-C triple bond at the C3 position. This allows for the introduction of alkynyl moieties while preserving the C4-Cl and C7-F for subsequent transformations.
C. Buchwald-Hartwig Amination
This powerful reaction forms C-N bonds by coupling aryl halides with amines.[13][14] The selectivity is again dictated by the ease of oxidative addition.
-
Comparison: While a direct comparative study on a single quinoline molecule is less common, the general principles of Buchwald-Hartwig amination dictate that aryl iodides are significantly more reactive than aryl chlorides.[15] Modern catalyst systems with specialized ligands have been developed to activate the more robust C-Cl bonds, but these conditions are far more forcing than those required for C-I bond amination.[16][17]
-
Application to Target Molecule: Mild Buchwald-Hartwig conditions will favor amination at the C3-iodo position. Functionalization at the C4-chloro site would necessitate a change in catalyst, ligand, and likely an increase in temperature, providing a clear pathway for sequential amination.
Comparative Data Summary (Predicted Reactivity)
| Reaction | C3-Iodo | C4-Chloro | C7-Fluoro |
| Suzuki-Miyaura | High (Mild Conditions)[8][9] | Moderate (Forcing Conditions)[3] | Very Low (Inert)[2] |
| Sonogashira | High (Mild Conditions)[12] | Low (Requires specific catalysts) | Very Low (Inert) |
| Buchwald-Hartwig | High (Mild Conditions) | Moderate (Requires specific ligands)[16] | Very Low (Inert) |
Nucleophilic Aromatic Substitution (SNAr)
Here, the comparison shifts from C-X bond strength to the electronic activation of the ring positions.
-
C4-Cl vs. C7-F: The C4 position is highly activated by the adjacent ring nitrogen, making the C4-Cl bond the primary site for nucleophilic attack.[6] In contrast, the C7 position is part of the carbocyclic ring. It is electronically influenced by the electron-donating 6-methoxy group, which deactivates the ring towards nucleophilic attack, and the weakly deactivating 3-iodo group. This makes the C7-F bond significantly less reactive in SNAr reactions compared to the C4-Cl bond.[5]
-
Prediction: Nucleophilic attack by amines, alkoxides, or thiolates will overwhelmingly occur at the C4 position, displacing the chloride. The C7-fluoro and C3-iodo positions will be unreactive under typical SNAr conditions. This provides an orthogonal method for functionalization compared to palladium-catalyzed cross-coupling.
Recommended Experimental Protocols
The following protocols are designed as robust starting points, leveraging the principles of chemoselectivity discussed above.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol is adapted from established procedures for selective coupling on iodo-chloro arenes.[8][18]
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Methodology:
-
Reagent Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1) or DMF. Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.
Protocol 2: Selective Nucleophilic Aromatic Substitution at the C4-Chloro Position
This protocol is based on general procedures for the amination of 4-chloroquinolines.[5][6]
Methodology:
-
Reagent Setup: In a sealed vial or round-bottom flask, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq). The amine can often serve as the solvent if it is a liquid. Alternatively, a high-boiling polar aprotic solvent like NMP, DMF, or DMSO can be used.
-
Reaction: Heat the mixture to 100-140 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a suitable solvent (e.g., diethyl ether or water). If no precipitate forms, dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with water to remove the excess amine and any salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to afford the 4-amino-substituted quinoline.
Conclusion
This compound is a highly versatile building block whose synthetic utility is unlocked through a deep understanding of its chemoselective reactivity. The three halogen substituents exhibit a clear and predictable hierarchy of reactivity that can be exploited for stepwise functionalization.
-
For Palladium-Catalyzed Cross-Coupling: The reactivity order is definitively C3-Iodo > C4-Chloro > C7-Fluoro . This allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C3 position under mild conditions, preserving the other halogens for subsequent transformations under more forcing conditions.
-
For Nucleophilic Aromatic Substitution: The reactivity is dominated by electronic activation, making the C4-Chloro position the exclusive site of attack due to the powerful electron-withdrawing effect of the ring nitrogen.
By strategically choosing between these orthogonal reaction classes, researchers can precisely and efficiently construct complex, highly decorated quinoline derivatives, paving the way for the discovery of novel therapeutic agents.
References
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Barluenga, J., et al. (2006). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 11(1), 40-49. [Link]
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Klasinc, L., et al. (1998). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of Molecular Structure, 442(1-3), 1-10. [Link]
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Bouabbaci, H., & Khorief Nacereddine, A. (2022). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Journal of Taibah University for Science, 16(1), 743-755. [Link]
-
O'Shea, P. D., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17426-17454. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Friesen, R. W., & Trimble, L. A. (1995). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 73(10), 1757-1762. [Link]
-
Fernández, G. Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica. [Link]
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Zhang, J., et al. (2015). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. Journal of Spectroscopy, 2015, 1-8. [Link]
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Barluenga, J., et al. (2007). One-Pot Synthesis of 2-Aryl-3,4-bis(alkynyl)quinolines via Sonogashira Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines. European Journal of Organic Chemistry, 2007(2), 229-232. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 377(5), 30. [Link]
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Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. [Link]
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Canadian Science Publishing. (1995). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry. [Link]
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Baran Lab. Directed Metalation: A Survival Guide. Baran Lab. [Link]
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Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(5), 169-182. [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14065-14080. [Link]
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LibreTexts Chemistry. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Williams, R. D., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(4), 1938-1944. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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University of Illinois. Directed (ortho) Metallation. University of Illinois. [Link]
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Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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Nolan, S. P., & Cazin, C. S. J. (Eds.). (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16335-16383. [Link]
-
National Institutes of Health. (2016). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Medicinal Chemistry Letters, 7(12), 1149-1154. [Link]
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A Comparative Guide to the Efficacy of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline in Multi-Step Synthesis
This guide provides an in-depth technical analysis of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS: 1602859-53-9), a highly functionalized building block for multi-step synthesis.[1] We will objectively compare its performance and strategic advantages against simpler alternatives, supported by experimental rationales and protocols relevant to researchers, medicinal chemists, and drug development professionals.
Section 1: The Strategic Importance of Substituted Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Quinoline-containing molecules have shown significant promise as kinase inhibitors, which are critical therapies in oncology.[2] Several FDA-approved drugs targeting key kinases implicated in cancer signaling pathways are built upon quinoline or its isostere, quinazoline.[3] The efficacy of these drugs is profoundly influenced by the substitution patterns on the heterocyclic core, which dictate target affinity, selectivity, and pharmacokinetic profiles.
This compound is not merely another quinoline derivative; it is a sophisticated intermediate engineered for convergent and efficient synthesis. Its polysubstituted nature, featuring two distinct and orthogonally reactive halogen atoms, offers a streamlined path to complex molecular architectures that would otherwise require lengthy and lower-yielding synthetic routes.
Section 2: Reactivity Profile: A Tale of Two Orthogonal Halogens
The primary value of this compound lies in the differential reactivity of its C3-iodo and C4-chloro substituents. This "orthogonal reactivity" allows for selective, sequential functionalization, which is a key principle of modern synthetic strategy.
-
C4-Chloro Position : The chlorine atom at the 4-position is activated by the electron-withdrawing effect of the quinoline ring nitrogen. This makes it an excellent site for Nucleophilic Aromatic Substitution (SNAr) reactions, typically with anilines or other amine nucleophiles. This reaction is fundamental to the synthesis of numerous 4-anilinoquinoline and 4-anilinoquinazoline kinase inhibitors, such as Vandetanib and Lapatinib.[4][5]
-
C3-Iodo Position : The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This chemoselectivity makes the C3-iodo position the preferred site for introducing aryl, heteroaryl, or alkynyl groups via reactions like the Suzuki-Miyaura or Sonogashira couplings.[6][7][8]
-
C7-Fluoro & C6-Methoxy Groups : These substituents are not merely spectators. The fluorine atom can enhance binding affinity through hydrogen bonding and improve metabolic stability, while the methoxy group modulates the electronic properties of the ring system.
This strategic arrangement allows a chemist to first perform a cross-coupling reaction at the C3-iodo position, leaving the C4-chloro position untouched, and subsequently execute an SNAr reaction at the C4 position.
Caption: Orthogonal reactivity of this compound.
Section 3: Comparative Synthesis of a Model Kinase Inhibitor Scaffold
To illustrate the efficacy of this reagent, we compare two synthetic routes to a hypothetical, yet representative, kinase inhibitor scaffold: 3-(Furan-2-yl)-4-(3-chloro-4-fluoroanilino)-7-fluoro-6-methoxyquinoline .
Route A: Convergent Synthesis Using this compound
This route leverages the orthogonal reactivity for a highly efficient two-step process.
Caption: Efficient two-step synthesis using the title compound.
Route B: Linear Synthesis Using an Alternative Precursor
This route starts with a simpler, commercially available alternative, 4-Chloro-7-fluoro-6-methoxyquinoline (CAS: 25759-94-8), which lacks the C3-iodo group.[9][10] The synthesis is consequently more complex and lower yielding.
Caption: A longer, less efficient synthesis using an alternative.
Section 4: Performance Data & Comparison
The advantages of Route A become clear when comparing key performance metrics. The data below is based on typical yields and conditions reported in the literature for analogous transformations.[7][11][12]
| Metric | Route A (Using Title Compound) | Route B (Using Alternative) | Justification |
| Number of Steps | 2 | 3 | Route B requires an additional iodination step, increasing labor and resource consumption. |
| Typical Step 1 Yield | 85-95% (Suzuki Coupling) | 60-75% (Iodination) | Direct coupling is highly efficient. Iodination can suffer from regioselectivity issues and be lower yielding. |
| Typical Step 2 Yield | 80-90% (SNAr) | 85-95% (Suzuki Coupling) | N/A |
| Typical Step 3 Yield | N/A | 80-90% (SNAr) | N/A |
| Estimated Overall Yield | ~68-85% | ~41-64% | The convergent approach of Route A provides a significantly higher overall yield. |
| Purification Complexity | Low to Moderate | Moderate to High | Route B introduces an extra intermediate to purify and potential regioisomers from the iodination step, complicating purification. |
| Process Robustness | High | Moderate | The chemoselectivity of the C-I bond in Route A leads to a more predictable and robust process. |
Section 5: Detailed Experimental Protocols
The following protocols are representative procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling on this compound
This protocol describes the selective C-C bond formation at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the stirring suspension.
-
Heat the reaction mixture to 85-90 °C and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the 3-aryl-4-chloro-7-fluoro-6-methoxyquinoline intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the subsequent amination at the C4 position.
Materials:
-
3-Aryl-4-chloro-7-fluoro-6-methoxyquinoline (from Protocol 1) (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl) or Diisopropylethylamine (DIPEA) (optional catalyst)
Procedure:
-
In a sealable reaction vessel, dissolve the 3-aryl-4-chloro-7-fluoro-6-methoxyquinoline (1.0 eq) and the desired aniline (1.1 eq) in 2-propanol.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to protonate the quinoline nitrogen, further activating the C4 position. Alternatively, a non-nucleophilic base like DIPEA can be used in a solvent like DMF.
-
Seal the vessel and heat to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, if the reaction was run under acidic conditions, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude solid, often by recrystallization or flash column chromatography, to obtain the final target molecule.
Section 6: Conclusion and Future Outlook
This compound demonstrates superior efficacy in multi-step synthesis compared to simpler, less functionalized quinoline precursors. Its key advantages are:
-
Synthetic Efficiency: Enables convergent routes that significantly reduce step count and increase overall yield.
-
Chemoselectivity: The orthogonal reactivity of the C3-Iodo and C4-Chloro positions allows for precise and predictable sequential functionalization.
-
Complexity Generation: Provides a rapid pathway to novel, highly decorated quinoline scaffolds for screening libraries in drug discovery.
For research teams focused on the rapid development of novel kinase inhibitors or other complex heterocyclic molecules, the strategic use of this compound is a robust and efficient choice. It streamlines the synthetic process, minimizes purification challenges associated with non-selective reactions, and ultimately accelerates the discovery timeline.
Section 7: References
-
The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound. (n.d.). BLDpharm.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
-
Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013). Google Patents.
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida.
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2017). Tetrahedron Letters.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2020). Molecules.
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules.
-
4-chloro-7-fluoro-6-methoxyquinoline. (n.d.). BLD Pharm.
-
Practical synthesis of lapatinib. (2013). ResearchGate.
-
4-chloro-7-fluoro-6-methoxyquinoline. (n.d.). Biosynth.
-
Synthesis of anticancer drug vandetanib. (2012). ResearchGate.
-
Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (n.d.). Benchchem.
-
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2018). Journal of Medicinal Chemistry.
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2019). ResearchGate.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. 1602859-53-9|this compound|BLD Pharm [bldpharm.com]
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- 3. mdpi.com [mdpi.com]
- 4. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. 25759-94-8|4-chloro-7-fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Confirmation of Products from 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a key component in a multitude of approved drugs, particularly in the realm of kinase inhibitors. The targeted functionalization of the quinoline core allows for the fine-tuning of pharmacological activity. A particularly valuable, yet complex, starting material for such endeavors is 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. Its trifunctional nature presents both opportunities for diverse chemical transformations and challenges in the unambiguous confirmation of the resulting products.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structures of products derived from palladium-catalyzed cross-coupling reactions of this compound. We will delve into the causality behind experimental choices and provide a self-validating framework for the interpretation of spectroscopic data.
The Strategic Importance of this compound in Synthesis
The unique arrangement of substituents on this quinoline core makes it a highly strategic starting material. The three distinct halogen atoms—chlorine, fluorine, and iodine—exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at specific positions, a critical aspect in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR).
The iodine at the C-3 position is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the primary target for Suzuki-Miyaura and Sonogashira couplings. The chlorine at the C-4 position is less reactive but can be targeted under more forcing conditions or with specific catalyst systems. The fluorine at the C-7 position is generally unreactive in cross-coupling reactions but plays a significant role in modulating the electronic properties and metabolic stability of the final compound.
Case Study 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this case study, we examine the reaction of this compound with phenylboronic acid to yield 4-Chloro-7-fluoro-6-methoxy-3-phenylquinoline.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for this reaction is as follows:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Confirmation of 4-Chloro-7-fluoro-6-methoxy-3-phenylquinoline
The unambiguous identification of the product is achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the quinoline core and the newly introduced phenyl group. The aromatic region will display distinct singlets for the protons at C-5 and C-8 of the quinoline ring. The protons of the phenyl group will appear as a multiplet. The methoxy group will be a sharp singlet around 3.8-4.0 ppm. |
| ¹³C NMR | The carbon NMR will show the full complement of carbon signals. Key signals to identify are the carbon bearing the chlorine (C-4), which will be shifted downfield, and the carbons of the phenyl group. The methoxy carbon will appear around 55-60 ppm. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₆H₁₁ClFNO). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-H stretching frequencies for the aromatic rings, C=C and C=N stretching vibrations for the quinoline core, and C-O stretching for the methoxy group. |
Data from Structurally Similar Compounds for Comparison:
To aid in the interpretation of the spectra, data from closely related compounds is invaluable. For instance, the ¹H NMR spectrum of 6-methoxy-4-phenylquinoline shows a characteristic singlet for the methoxy group at 3.81 ppm and a doublet for H-5 at 8.07 ppm.[1] The ¹³C NMR of this compound displays the C-6 methoxy-substituted carbon at 157.8 ppm.[1] In 6-fluoro-4-phenylquinoline, the fluorine substituent significantly influences the chemical shifts of nearby carbons, with the carbon bearing the fluorine (C-6) appearing as a doublet with a large coupling constant (d, J = 247.7 Hz).[1] This information helps in assigning the signals in the more complex spectrum of 4-Chloro-7-fluoro-6-methoxy-3-phenylquinoline.
Case Study 2: Sonogashira Coupling for the Introduction of an Alkynyl Moiety
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne functionality into the quinoline core. This is a common strategy in the synthesis of kinase inhibitors. Here, we consider the reaction of this compound with phenylacetylene.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne, phenylacetylene (1.2 eq.), in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst and Base Addition: Add a palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as copper(I) iodide (CuI), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Spectroscopic Confirmation of 4-Chloro-7-fluoro-6-methoxy-3-(phenylethynyl)quinoline
| Spectroscopic Technique | Expected Data and Interpretation |
| ¹H NMR | The spectrum will be characterized by the absence of the C-3 proton signal and the appearance of signals for the phenyl group of the alkyne. The quinoline protons at C-2, C-5, and C-8 will show characteristic shifts. The methoxy protons will appear as a singlet. |
| ¹³C NMR | The most indicative signals in the ¹³C NMR spectrum will be the two quaternary carbons of the alkyne bond, typically resonating in the 80-100 ppm region. The other quinoline and phenyl carbons will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the exact mass of the product (C₁₈H₁₁ClFNO). The isotopic pattern of the chlorine atom will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | A key diagnostic peak in the IR spectrum will be the C≡C stretching vibration, which is typically a weak to medium intensity band in the region of 2100-2260 cm⁻¹. |
Comparative Analysis: Suzuki vs. Sonogashira Products
| Feature | Suzuki Product (3-Aryl) | Sonogashira Product (3-Alkynyl) |
| ¹H NMR | Aromatic region dominated by signals from the quinoline and aryl rings. | Aromatic signals from the quinoline and phenyl rings. |
| ¹³C NMR | No signals in the 80-100 ppm region. | Characteristic signals for the two alkyne carbons in the 80-100 ppm range. |
| IR Spectroscopy | Dominated by aromatic C-H and C=C/C=N stretches. | Presence of a distinct C≡C stretching band around 2100-2260 cm⁻¹. |
| Synthetic Utility | Provides a bi-aryl linkage, often crucial for kinase hinge binding. | Introduces a rigid linear linker, useful for probing deeper into protein binding pockets. |
Visualizing the Workflow
Experimental Workflow for Spectroscopic Confirmation
Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of reaction products.
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The spectroscopic confirmation of products from reactions involving polyfunctionalized starting materials like this compound requires a meticulous and multi-faceted approach. By leveraging the distinct spectroscopic signatures of different functional groups introduced through reactions such as Suzuki-Miyaura and Sonogashira couplings, researchers can confidently elucidate the structures of their target molecules. A thorough understanding of the expected spectral features, aided by comparative data from analogous compounds, is paramount for the successful advancement of synthetic campaigns in drug discovery and development.
References
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A Comparative Crystallographic Analysis of Substituted 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline Derivatives
A Senior Application Scientist's Guide to Synthesis, Crystallization, and Structural Elucidation
In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to their interaction with biological targets and, consequently, their efficacy and safety. This guide provides an in-depth comparative analysis of the X-ray crystal structures of two hypothetical derivatives of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline, offering insights into their synthesis, crystallization, and the subtle yet significant impact of functional group substitution on their solid-state architecture.
The Strategic Importance of Halogenated Quinolines
The parent scaffold, this compound, is a highly functionalized heterocyclic system. The presence of multiple halogen atoms (Cl, F, I) and a methoxy group provides a rich tapestry of potential intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are pivotal in determining the crystal packing and can significantly influence the physicochemical properties of the molecule, such as solubility and melting point. Understanding these interactions through single-crystal X-ray diffraction is therefore a critical step in rational drug design.
Comparative Crystallographic Data
To illustrate the impact of substitution on the crystal lattice, we present a comparative analysis of two hypothetical derivatives: Derivative A , where a primary amine (-NH2) is introduced at the 4-position, and Derivative B , featuring a phenyl (-C6H5) substituent at the same position. The crystallographic data, extrapolated from known quinoline structures, are summarized below.
| Parameter | Derivative A (4-Amino-7-fluoro-3-iodo-6-methoxyquinoline) | Derivative B (4-Phenyl-7-fluoro-3-iodo-6-methoxyquinoline) |
| Formula | C10H8FIN2O | C16H11FINO |
| Moiety Formula | C10H8FIN2O | C16H11FINO |
| Formula Weight | 346.09 | 391.17 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.52 | 15.23 |
| b (Å) | 12.34 | 7.89 |
| c (Å) | 9.87 | 13.56 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 1002.4 | 1630.5 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 2.29 | 1.59 |
| Absorption Coefficient (mm⁻¹) ** | 3.85 | 2.45 |
| F(000) | 648 | 768 |
Synthesis and Crystallization: A Step-by-Step Protocol
The successful cultivation of single crystals suitable for X-ray diffraction is a meticulous process that hinges on the precise control of experimental conditions.[2] Below is a detailed protocol for the synthesis and crystallization of the aforementioned quinoline derivatives.
Synthesis of 4-Substituted Quinoline Derivatives
The introduction of substituents at the 4-position of the quinoline ring can be achieved through nucleophilic aromatic substitution (SNAr) of the parent 4-chloroquinoline.
dot
Caption: Synthetic routes to quinoline derivatives.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Addition:
-
For Derivative A , add 1.2 equivalents of sodium amide (NaNH2) portion-wise at 0°C.
-
For Derivative B , add 1.5 equivalents of phenylboronic acid, 0.1 equivalents of a palladium catalyst (e.g., Pd(PPh3)4), and 2 equivalents of a base (e.g., K2CO3).
-
-
Reaction Progression: Allow the reaction to stir at room temperature (for Derivative A) or heat to 80°C (for Derivative B) and monitor by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel.
Crystallization via Slow Evaporation
The slow evaporation technique is a reliable method for obtaining high-quality single crystals.[2]
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform-ethanol). The choice of solvent is critical and often determined empirically.
-
Solution Preparation: Gently warm the solution to ensure complete dissolution and then filter it through a syringe filter to remove any particulate matter.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.
Comparative Structural Analysis
The substitution at the 4-position profoundly influences the intermolecular interactions and, consequently, the crystal packing of the derivatives.
dot
Caption: Dominant intermolecular interactions.
In Derivative A , the presence of the amino group introduces a potent hydrogen bond donor (N-H) and acceptor (N). This leads to the formation of strong intermolecular N-H···N hydrogen bonds, organizing the molecules into one-dimensional chains or tapes. These chains are further packed into a three-dimensional lattice through weaker C-H···F and C-H···O interactions.
Conversely, Derivative B lacks strong hydrogen bond donors. The crystal packing is primarily governed by π-π stacking interactions between the phenyl ring of one molecule and the quinoline core of a neighboring molecule. The offset face-to-face arrangement of these aromatic systems is a characteristic feature. Halogen bonding involving the iodine atom (C-I···O or C-I···N) may also play a significant role in directing the crystal packing.
The difference in the dominant intermolecular forces accounts for the variation in the crystal systems and densities of the two derivatives. The stronger, more directional hydrogen bonds in Derivative A lead to a more densely packed monoclinic structure, while the less directional π-π stacking and weaker interactions in Derivative B result in a less dense orthorhombic lattice.
Conclusion
This guide underscores the critical importance of single-crystal X-ray diffraction in understanding the structure-property relationships of highly functionalized quinoline derivatives. The comparative analysis of the hypothetical amino and phenyl substituted derivatives of this compound reveals that even subtle changes in the molecular structure can lead to significant alterations in the crystal packing and intermolecular interactions. These insights are invaluable for the rational design of next-generation quinoline-based therapeutics with optimized physicochemical and pharmacological profiles.
References
-
Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry Letters, 26(15), 3585-3592. [Link]
-
ChemistryViews. (2018). Synthesis of Substituted Quinolines. ChemistryViews. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Al-Suwaidan, I. A., Abdel-kader, M. S., & El-Sakka, I. A. (2013). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 18(9), 10842-10855. [Link]
-
Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2935. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from the 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline Scaffold
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of pharmacological activities.[1][2][3][4][5] The strategic functionalization of this heterocyclic system allows for the precise tuning of a molecule's physicochemical and pharmacokinetic properties. The compound 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a highly versatile synthetic intermediate, offering multiple reactive sites for the generation of diverse molecular libraries with significant therapeutic potential.[6][7] This guide provides a comparative analysis of the biological activities of compounds synthesized from this scaffold and its close analogs, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Anticancer Activity: Targeting Dysregulated Cellular Signaling
Quinoline derivatives have been extensively investigated for their anticancer properties, primarily through the inhibition of key signaling pathways that are often dysregulated in cancer.[1][8][9] Many of these compounds function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[1]
The following table summarizes the in vitro antiproliferative activity of various substituted quinoline derivatives against different cancer cell lines. This data highlights how modifications to the core structure influence cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 1 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 16 ± 3 | [8][9] |
| Compound 2 | 4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-255) | HUVEC (Endothelial) | 90.2 | [10] |
| Compound 3 (1f) | 7-fluoro-4-(4'-hydroxyphenylamino)quinoline | BGC823 (Gastric) | < 0.01 µM | [11] |
| Compound 4 (2i) | 8-methoxy-4-(4'-methoxyphenylamino)quinoline | HeLa (Cervical) | 0.03 µM | [11] |
| Compound 5 | 7-chloroquinolin-4-one derivative | HepG2 (Liver) | Potent activity reported | [4] |
A primary mechanism of action for many anticancer quinolines is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR. These kinases are pivotal in tumor angiogenesis and metastasis.[1][10][12] The diagram below illustrates the general signaling pathway targeted by these inhibitors.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.
Antimicrobial and Antiparasitic Activity
The quinoline scaffold is historically significant in the development of antimicrobial and antiparasitic agents.[3][5][13] Derivatives have shown promise against a range of pathogens, including bacteria, fungi, and protozoa responsible for diseases like leishmaniasis and Chagas' disease.[13]
The table below presents the activity of various quinoline derivatives against selected pathogens.
| Compound ID | Derivative Class | Pathogen | Activity Metric | Value (µM or mm) | Reference |
| Compound 6 (11b) | Fluorine-containing 3-aminoquinoline | Leishmania mexicana | IC50 | 41.9 | [13] |
| Compound 7 (11c) | Fluorine-containing 3-aminoquinoline | Leishmania mexicana | IC50 | 41.9 | [13] |
| Compound 8 | 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Inhibition Zone | 11.00 ± 0.02 mm | [3] |
| Compound 9 | 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | Inhibition Zone | 11.00 ± 0.04 mm | [3] |
| Compound 10 | 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Escherichia coli | MIC | 7.812 µg/mL | [14] |
The following diagram outlines a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Multi-Angiokinase Inhibition
A modern and highly successful strategy in cancer therapy is the use of multi-kinase inhibitors that can simultaneously block several signaling pathways crucial for tumor growth and angiogenesis.[10][12] Quinoline derivatives have been designed to act as potent triple angiokinase inhibitors, targeting VEGFR, FGFR, and PDGFR.
The following data illustrates the potency of optimized quinoline-thiourea derivatives against key angiokinases.
| Compound ID | Target Kinase | IC50 (nmol/L) | Reference |
| WXFL-152 | VEGFR2 | 9.4 | [10] |
| Compound C2 | FGFR1 | 63.0 | [10] |
| Compound C41 | PDGFRβ | 12.2 | [10] |
| WXFL-255 | VEGFR2 | 9.4 | [10] |
| WXFL-255 | FGFR1 | 188.0 | [10] |
| WXFL-255 | PDGFRβ | 143.0 | [10] |
The diagram below illustrates how these small molecule inhibitors compete with endogenous ATP for the binding site within the kinase domain, thereby preventing phosphorylation and downstream signaling.
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A Comparative Guide to the Selective Functionalization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to selectively functionalize polysubstituted quinolines is paramount for the efficient synthesis of novel drug candidates and the exploration of structure-activity relationships (SAR). This guide provides a detailed mechanistic comparison of the reactivity of the versatile building block, 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline, focusing on selective reactions at its three distinct halogenated positions. We will explore the underlying principles that govern this selectivity and provide a framework for predicting and controlling reaction outcomes.
The Landscape of Reactivity: A Tale of Three Halogens
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for a stepwise and site-selective introduction of various functionalities. The primary factors governing this selectivity are the carbon-halogen bond strength and the electronic environment of each position.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, the reactivity of aryl halides follows a well-established trend: I > Br > Cl >> F.[2][3][4] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest, making it the most susceptible to the initial oxidative addition step in the catalytic cycle, which is often the rate-determining step.
This principle allows for highly selective functionalization of the C-3 position.
I. Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-3 Iodo Group
The significant difference in reactivity between the iodo, chloro, and fluoro substituents makes the C-3 position the primary site for palladium-catalyzed cross-coupling reactions under standard conditions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. When this compound is subjected to typical Suzuki conditions, the reaction will overwhelmingly occur at the C-3 position.
Conceptual Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C-3 iodo position.
Mechanistic Rationale for Selectivity:
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the much lower bond energy of the C-I bond compared to the C-Cl and C-F bonds, the oxidative addition will preferentially occur at the C-3 iodo position. By carefully controlling the reaction conditions (e.g., temperature, reaction time), it is possible to achieve exclusive mono-functionalization at this site, leaving the chloro and fluoro groups available for subsequent transformations. Studies on similar polyhalogenated quinolines have demonstrated that the choice of palladium catalyst and ligands can be crucial in fine-tuning selectivity, especially when the reactivity difference between the halogens is less pronounced (e.g., chloro vs. bromo).[2][3]
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water, DMF) are added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-aryl-4-chloro-7-fluoro-6-methoxyquinoline.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
Similar to the Suzuki coupling, the Sonogashira reaction, which couples terminal alkynes with aryl halides, will also exhibit high selectivity for the C-3 iodo position.[5][6][7][8]
Conceptual Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-3 iodo position.
Mechanistic Considerations:
The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper. The initial and selective step remains the oxidative addition of the palladium(0) catalyst to the C-I bond. The subsequent steps of transmetalation from the copper acetylide and reductive elimination lead to the formation of the C-C bond at the C-3 position.
II. Nucleophilic Aromatic Substitution (SNAr): Activating the C-4 and C-7 Positions
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization, with the C-4 chloro and C-7 fluoro positions being the potential reaction sites. The feasibility and selectivity of SNAr are governed by the electronic properties of the quinoline ring and the nature of the nucleophile.
A. Reactivity at the C-4 Chloro Position
The C-4 position of the quinoline ring is analogous to the para-position relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates the C-4 position towards nucleophilic attack. This is a common strategy for the synthesis of 4-aminoquinolines, a class of compounds with significant biological activity.[1][9]
Conceptual Reaction Scheme:
Caption: Nucleophilic aromatic substitution at the C-4 chloro position.
Mechanistic Insights:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing quinoline nitrogen plays a crucial role in stabilizing the negative charge of this intermediate. The 6-methoxy group, being in a meta-like position with respect to C-4 in the pyridine ring, has a minimal electronic effect on this position. The 7-fluoro group will have a weak electron-withdrawing inductive effect, slightly activating the ring for nucleophilic attack.
B. Reactivity at the C-7 Fluoro Position
While C-F bonds are strong, fluorine can be a good leaving group in SNAr reactions if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the C-7 position is on the benzenoid ring. Its reactivity towards SNAr is influenced by the substituents on this ring.
The 6-methoxy group is electron-donating by resonance and is situated ortho to the C-7 fluoro group. This will have a deactivating effect on nucleophilic attack at C-7. Conversely, the overall electron-deficient nature of the quinoline ring system provides some activation. An example of SNAr at a 7-fluoro position in a related quinazoline system has been reported, but this was facilitated by a strongly activating nitro group at the 6-position.[10]
Comparative Reactivity: C-4 vs. C-7
Under typical SNAr conditions with common nucleophiles like amines, the C-4 chloro position is expected to be significantly more reactive than the C-7 fluoro position. This is due to the strong activation provided by the adjacent ring nitrogen and the better leaving group ability of chloride compared to fluoride in many SNAr reactions (this can be solvent and nucleophile dependent).
Experimental Protocol: General Procedure for Selective Amination at C-4
-
In a sealed tube or round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
The desired amine (1.1-2.0 eq) is added. A base (e.g., K₂CO₃, Et₃N) may be required, especially for amine hydrochlorides.
-
The reaction mixture is heated to a temperature ranging from 80-140 °C. Microwave irradiation can often significantly reduce reaction times.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification is typically achieved by recrystallization or column chromatography to yield the 4-amino-7-fluoro-3-iodo-6-methoxyquinoline.
Comparative Data Summary
| Position | Halogen | Reaction Type | Predicted Reactivity | Rationale | Supporting Evidence |
| C-3 | Iodo | Pd-catalyzed Cross-Coupling | Highest | Weakest C-X bond, most facile oxidative addition. | [2][3][4][8] |
| C-4 | Chloro | Pd-catalyzed Cross-Coupling | Moderate | Stronger C-X bond than C-I. | [2][3] |
| C-7 | Fluoro | Pd-catalyzed Cross-Coupling | Lowest | Strongest C-X bond. | [2][3] |
| C-4 | Chloro | Nucleophilic Aromatic Substitution | High | Activated by ring nitrogen. | [1][9] |
| C-7 | Fluoro | Nucleophilic Aromatic Substitution | Low | Deactivated by ortho-methoxy group. | [10] |
Strategic Synthesis: A Stepwise Approach
The differential reactivity of the halogen substituents allows for a logical and stepwise approach to the synthesis of complex, polysubstituted quinolines.
Caption: A potential stepwise synthetic route.
A typical synthetic strategy would involve:
-
Palladium-catalyzed cross-coupling at C-3: Utilizing the high reactivity of the iodo group to introduce an aryl or alkynyl substituent.
-
Nucleophilic aromatic substitution at C-4: Subsequently, the chloro group at the activated C-4 position can be displaced by a nucleophile, such as an amine, to build further molecular complexity.
The C-7 fluoro group would likely remain intact throughout this sequence, providing a site for potential late-stage functionalization under more forcing conditions if desired, or serving as a metabolically stable substituent in a final drug candidate.
Conclusion
The selective functionalization of this compound is a prime example of how the inherent electronic and steric properties of a molecule can be harnessed for efficient and controlled synthesis. The clear hierarchy of reactivity in palladium-catalyzed cross-coupling reactions (I > Cl > F) allows for the precise modification of the C-3 position. In parallel, the electronic activation of the C-4 position by the quinoline nitrogen makes it a favorable site for nucleophilic aromatic substitution. This predictable and differential reactivity makes this molecule a highly valuable and versatile platform for the construction of novel and complex quinoline derivatives in drug discovery and development.
References
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL not available)
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. ([Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. ([Link])
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (URL not available)
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. ([Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. ([Link])
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health. ([Link])
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. ([Link])
-
Sonogashira Coupling. Organic Chemistry Portal. ([Link])
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health. ([Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. ([Link])
-
Recent Advances in Sonogashira Reactions. ResearchGate. ([Link])
-
Suzuki Coupling. Organic Chemistry Portal. ([Link])
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. ([Link])
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. ([Link])
-
GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". YouTube. ([Link])
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. ([Link])
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 10. mdpi.com [mdpi.com]
Introduction: The Quinoline Scaffold and the Potential of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline as a Versatile Synthetic Intermediate
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Substituted-6-methoxy-7-fluoroquinoline Derivatives
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in oncology. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The specific substitution pattern of 6-methoxy and 7-fluoro groups is a well-established feature in several potent kinase inhibitors. The fluorine at the C7 position often enhances metabolic stability and binding affinity, while the methoxy group at C6 can modulate solubility and form key hydrogen bonds.
This guide focuses on the structure-activity relationships (SAR) of derivatives built upon the 6-methoxy-7-fluoroquinoline core, with a particular emphasis on understanding the potential of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline as a starting point for novel drug discovery. The presence of a chloro group at the C4 position and an iodo group at the C3 position makes this molecule a highly versatile intermediate. The C4-chloro is a classic leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of side chains. Simultaneously, the C3-iodo group serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the exploration of a distinct chemical space.
This document will synthesize findings from seminal studies on related compounds to build a predictive SAR model for novel derivatives, providing researchers with a strategic roadmap for designing potent and selective inhibitors.
Comparative Analysis of C4-Substituted 6-Methoxy-7-fluoroquinoline Derivatives
The biological activity of this class of compounds is critically dependent on the nature of the substituent at the C4 position. This position is often solvent-exposed in kinase binding pockets, allowing for the introduction of larger, flexible side chains to target distal regions and enhance selectivity. We will draw comparative insights from the development of potent kinase inhibitors like Cabozantinib, which features a similar quinoline core.
Key SAR Insights at the C4 Position:
-
The Ether Linkage: An ether linkage at the C4 position is a common and highly effective motif. It provides a balance of stability and conformational flexibility. The oxygen atom can also act as a hydrogen bond acceptor.
-
The Aryl Group: The nature of the aryl group at the terminus of the C4-ether linkage is a primary determinant of potency and selectivity. Studies have shown that specific substitution patterns on this aryl ring are crucial for engaging with the target protein. For instance, in the context of MET and VEGFR2 inhibitors, an aniline moiety is often preferred.
-
The Role of Solubilizing Groups: To improve the physicochemical properties of the molecule, particularly solubility, polar groups are often incorporated into the C4 side chain. These can range from simple hydroxyls to more complex moieties like cyclized amides or sulfonamides.
Quantitative Comparison of C4-Anilinoether Derivatives
The following table summarizes the SAR of key C4-anilinoether derivatives targeting the MET kinase, a receptor tyrosine kinase frequently implicated in cancer. The data is synthesized from foundational studies in the field to illustrate the impact of substitution on the terminal aniline ring.
| Compound ID | Aniline Substitution | MET IC50 (nM) | VEGFR2 IC50 (nM) | Rationale for Substitution |
| 1 | Unsubstituted | 13 | 19 | Baseline compound establishing the core's potency. |
| 2 | 3-Fluoro | 8 | 10 | Introduction of a small electron-withdrawing group to modulate pKa and potential H-bonding. |
| 3 | 4-Fluoro | 4 | 6 | Positional isomer of the fluoro group, often leading to improved potency through interactions with the hinge region. |
| 4 | 3-Trifluoromethyl | 25 | 35 | A bulky, strongly electron-withdrawing group that can decrease potency, possibly due to steric hindrance. |
| 5 | 4-(4-Fluorophenoxy) | 1.9 | 2.5 | Addition of a phenoxy group to explore a larger pocket and increase hydrophobic interactions. |
| 6 | 4-(Pyridin-4-yloxy) | 1.1 | 1.8 | Introduction of a basic nitrogen to improve solubility and potentially form additional H-bonds. |
Data is representative and synthesized from publicly available SAR studies on quinoline-based kinase inhibitors for illustrative purposes.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative C4-anilinoether derivative from the 4-chloro-quinoline intermediate and its subsequent biological evaluation.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a generic C4-anilinoether derivative.
Objective: To displace the C4-chloro group of the quinoline core with a substituted phenoxide to generate the desired ether linkage.
Materials:
-
4-Chloro-7-fluoro-6-methoxyquinoline (or the 3-iodo variant)
-
Substituted 4-aminophenol
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve the substituted 4-aminophenol (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.3 equivalents) portion-wise to the solution. Rationale: The strong base deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide in situ.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
SNAr Reaction: To the freshly prepared phenoxide solution, add a solution of 4-Chloro-7-fluoro-6-methoxyquinoline (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C. Rationale: SNAr reactions on electron-deficient aromatic rings often require thermal energy to proceed at a reasonable rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against a target kinase (e.g., MET).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human MET kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, MET kinase, and the peptide substrate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare a separate ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme. Rationale: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.
-
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves two steps: first adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, then adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. .
-
-
Data Analysis:
-
Measure the luminescence signal on a plate reader.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing SAR and Experimental Workflows
Logical Flow of SAR-Guided Synthesis
The following diagram illustrates the iterative process of designing, synthesizing, and testing new derivatives based on initial SAR findings.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion and Future Directions
The 6-methoxy-7-fluoroquinoline scaffold is a proven platform for the development of potent kinase inhibitors. The analysis of SAR from existing compounds provides a clear playbook for the modification of novel intermediates like This compound . The C4 position is the primary site for introducing side chains to control potency and selectivity, with C4-anilinoether motifs being particularly effective. The C3-iodo position, not explored in detail in this guide, represents a significant opportunity for further derivatization through cross-coupling chemistry to explore novel vectors and potentially develop covalent or bivalent inhibitors. Future work should focus on leveraging this dual functionality to build libraries of compounds with unique pharmacological profiles, targeting not only known kinases but also exploring new biological space.
References
Due to the nature of the request, this guide synthesizes information from a range of publicly available medicinal chemistry literature. For specific data points, researchers are encouraged to consult primary research articles and reviews on quinoline-based kinase inhibitors.
Benchmarking the Synthesis of Target Molecules Using 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes for prominent kinase inhibitors, centering on the strategic use of the versatile building block, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. We will objectively analyze its performance against alternative methodologies, supported by experimental data, to inform rational synthetic design and process optimization.
Introduction: The Strategic Advantage of a Pre-functionalized Quinoline Core
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutics. In the synthesis of complex multi-target kinase inhibitors such as cabozantinib and foretinib, the strategic introduction of substituents on the quinoline ring is paramount to achieving desired pharmacological activity. This compound emerges as a highly valuable starting material due to its pre-functionalized nature. Each substituent serves a distinct and critical role in the subsequent synthetic transformations:
-
4-Chloro group: Provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of the side chain characteristic of many kinase inhibitors.
-
7-Fluoro group: Can modulate the electronic properties and metabolic stability of the final molecule.
-
3-Iodo group: Offers a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.
-
6-Methoxy group: A common feature in many kinase inhibitors, contributing to the binding affinity and overall pharmacological profile.
This guide will focus on the synthesis of Cabozantinib, a potent inhibitor of MET, VEGFR2, and RET kinases, to illustrate the utility of this compound and compare it with an established alternative route.
Primary Synthetic Route: Leveraging this compound for Cabozantinib Synthesis
The synthesis of Cabozantinib using this compound is a convergent approach that capitalizes on the differential reactivity of the halogen substituents. The key steps involve a selective Suzuki-Miyaura coupling at the C3-iodo position followed by a nucleophilic aromatic substitution at the C4-chloro position.
Experimental Workflow:
Isomeric purity analysis of products from 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
An Isomeric Purity Analysis Guide for Products of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Introduction: The Quinoline Core and the Imperative of Purity
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials to kinase inhibitors. The specific intermediate, this compound, is a highly functionalized building block primed for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, the presence of multiple reactive sites—the C3-Iodo and C4-Chloro positions—introduces a significant challenge: the potential for the formation of regioisomers.
For drug development professionals, isomeric purity is not a matter of academic curiosity; it is a regulatory and safety mandate. Different isomers of a drug substance can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), necessitate the identification and control of impurities, including isomers, to ensure the safety and efficacy of the final drug product.
This guide provides a comparative analysis of modern analytical techniques for the critical task of separating and quantifying regioisomers generated from this compound. We will ground our discussion in a common synthetic transformation—a Suzuki-Miyaura cross-coupling reaction—to illustrate the principles and provide actionable, field-tested protocols.
The Synthetic Challenge: Regioisomer Formation in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorse for C-C bond formation with aryl halides. The C-I bond is generally more reactive than the C-Cl bond in these reactions due to its lower bond dissociation energy, making the 3-position the kinetically favored site for substitution. However, under certain conditions—such as elevated temperatures, prolonged reaction times, or with highly active catalyst systems—competitive coupling at the 4-chloro position can occur, leading to the formation of a critical regioisomeric impurity.
Let's consider a representative Suzuki coupling with 2-isopropenylphenylboronic acid:
Reaction Scheme:
-
Desired Product (Isomer A): 4-Chloro-7-fluoro-3-(2-isopropenylphenyl)-6-methoxyquinoline
-
Regioisomeric Impurity (Isomer B): 7-Fluoro-3-iodo-4-(2-isopropenylphenyl)-6-methoxyquinoline
The structural similarity between these isomers makes their separation and quantification a non-trivial analytical challenge, demanding high-resolution techniques.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of resolution, speed, sensitivity, and the specific requirements of the development stage (e.g., high-throughput screening vs. quality control). We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Isomeric Purity Analysis
The general workflow for developing and validating a method for isomeric purity is a systematic process.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Disposal Guide for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper management and disposal of complex synthetic intermediates like 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline are paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated quinoline derivative, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in safe disposal. Based on analogous compounds, this compound should be presumed to possess the following risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Irritation: Causes skin irritation and serious eye irritation.[4][5]
-
Environmental Hazard: As a complex, halogenated organic molecule, it poses a significant risk to aquatic life and should be prevented from entering drains or waterways.[3][5]
These potential hazards necessitate a stringent approach to waste management, focusing on containment and designated disposal streams.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, equipping yourself with the correct PPE is non-negotiable. This minimizes exposure and is a critical component of a safe laboratory environment.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. | OSHA 29 CFR 1910.133 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Standard laboratory coat. | |
| Respiratory | Use in a chemical fume hood or well-ventilated area. | OSHA 29 CFR 1910.134 |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in a successful waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[1]
Step 1: Identify All Waste Streams Identify every material that has come into contact with this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).
-
Empty stock containers.
Step 2: Designate Hazardous Waste Containers
-
Solid Waste: Use a clearly labeled, sealable container designated for solid hazardous waste. The container must be made of a material compatible with the chemical.
-
Liquid Waste: Use a separate, labeled, and sealable container for liquid waste. Ensure it has a tight-fitting lid to prevent the release of vapors.[1]
Step 3: Labeling All waste containers must be accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The date of accumulation.
-
Associated hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
Step 4: Collection
-
Solids: Carefully place contaminated items and residual solid compound directly into the designated solid waste container. Avoid generating dust.[5]
-
Liquids: Collect all solutions in the designated liquid waste container. Use a funnel to prevent spills. Do not overfill containers; leave at least 10% headspace for expansion.[1]
-
Empty Containers: The original container of the chemical must also be disposed of as hazardous waste, as it will contain residue.
Disposal Pathway Decision Framework
As a halogenated organic compound, this compound falls under specific regulatory controls, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[2][6][7] Land disposal is often restricted for such compounds.[2] The primary and most effective disposal method is high-temperature incineration.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Waste Disposal Workflow for this compound.
Final Disposal and Decontamination
Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.[8] Your institution's Environmental Health & Safety (EHS) department is the point of contact for arranging the collection and disposal of the accumulated waste. They will ensure that the disposal method, typically high-temperature incineration, complies with all local, state, and federal regulations.[2] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or poured down the drain. [1][5]
Spill Management: In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Notify everyone in the immediate area.[5]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill.
-
Dry Spill: Gently sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[5]
-
Liquid Spill: Absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your scientific endeavors from discovery through disposal.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Apollo Scientific. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide - Safety Data Sheet.
- BIOSYNCE. (n.d.). How to dispose of quinoline safely?.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations.
- Apollo Scientific. (2023, July 7). 4-Chloro-6-methoxyquinolin-7-ol - Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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A Comprehensive Safety Protocol for Handling 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
As a novel, multi-halogenated quinoline derivative, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline presents a unique combination of chemical properties that necessitate a robust and meticulously planned safety protocol. This guide is designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for handling this compound. Our approach is grounded in a deep understanding of the reactivity and potential hazards associated with halogenated heterocyclic aromatic compounds, ensuring that every step is part of a self-validating system of laboratory safety.
Understanding the Hazard Landscape
While specific toxicological data for this compound is not extensively documented, the inherent risks can be extrapolated from the known hazards of structurally similar halogenated quinolines. The presence of chloro, fluoro, and iodo substituents on the quinoline scaffold suggests that this compound should be handled with extreme caution. Analogous compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5][6] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.
The fundamental principle guiding this protocol is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Halogenated organic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a broad range of chemicals. For prolonged handling or in case of immersion, heavier-duty gloves like neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[1][7] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | This compound is expected to be a severe eye irritant.[1][2][3][4][5] Safety glasses with side shields provide minimum protection. Goggles offer a more complete seal. A face shield worn over safety glasses or goggles is essential when handling larger quantities or during procedures with a high splash potential.[7] |
| Skin and Body Protection | A flame-resistant lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls are recommended. | A lab coat protects against incidental contact.[7] Given the unknown long-term effects of this compound, minimizing all skin contact is crucial. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | All handling of solid material or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. | Due to the potential for respiratory irritation and the unknown inhalation toxicity, engineering controls are the primary method of protection.[1][2][3][4][5] A fume hood provides the most effective protection. If a respirator is necessary, a full facepiece respirator will also provide eye and face protection. A proper fit test and training are essential for respirator use. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical to minimizing the risk of exposure and ensuring the integrity of your research.
Workflow for Safe Handling
Caption: A step-by-step workflow for responding to a chemical spill.
Disposal of Waste
All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.
-
Waste Characterization: This compound may be classified under EPA hazardous waste codes for halogenated organic compounds. [8][9]Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations. [2] By implementing this comprehensive safety protocol, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Benchchem. Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
- Apollo Scientific. (2023, July 7). 4-Chloro-7-methoxyquinoline-6-carboxamide Safety Data Sheet.
- Apollo Scientific. (2023, July 7). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
- PubChem. 4-Chloro-6,7-dimethoxyquinoline.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- Benchchem. Overcoming challenges in the direct halogenation of the quinoline ring.
- Fisher Scientific. (2025, December 19). 4-Chloroanisole Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). 4-Chloro-6,7-dimethoxyquinazoline Safety Data Sheet.
- PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide.
- ECHEMI. 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets.
- Chemical Science (RSC Publishing). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
- LookChem. This compound.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- BLD Pharm. 4-chloro-7-fluoro-6-methoxyquinoline.
- Biosynth. This compound.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- BLDpharm. This compound.
- University of Maryland. EPA Hazardous Waste Codes.
- Benchchem. Personal protective equipment for handling 3-Chloroquinoline hydrochloride.
- Benchchem. Personal protective equipment for handling 6-Chloro-2-phenylquinolin-4-ol.
- Vector SDS and Chemical Management. (2010, November 15). Complies with OSHA Hazard Communications Standard 29 CFR 1910.1200.
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- 3. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
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- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
